molecular formula C7H14ClNO4 B555361 H-DL-Glu(Ome)-OMe.HCl CAS No. 23150-65-4

H-DL-Glu(Ome)-OMe.HCl

货号: B555361
CAS 编号: 23150-65-4
分子量: 211.64 g/mol
InChI 键: MFUPLHQOVIUESQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Glutamic Acid Dimethyl Ester is a diester analogue of L-Glutamic Acid, a non-essential amino acid. L-Glutamic Acid Dimethyl Ester has been shown to antagonize the effects of morphine sulfate.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

dimethyl 2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUPLHQOVIUESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388975
Record name dimethyl 2-aminopentanedioate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13515-99-6, 23150-65-4
Record name Dimethyl DL-glutamate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23150-65-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl 2-aminopentanedioate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL DL-GLUTAMATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16247QSY33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

H-DL-Glu(Ome)-OMe.HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-DL-Glu(Ome)-OMe.HCl, also known as Dimethyl DL-glutamate hydrochloride, is a chemically modified derivative of the non-essential amino acid, glutamic acid. It belongs to the class of C-protected amino acids, where both the alpha- and gamma-carboxyl groups of glutamic acid are protected as methyl esters. This modification makes it a crucial reagent and building block in various fields, particularly in peptide synthesis, medicinal chemistry, and drug development.[1][2][3] The hydrochloride salt form enhances its stability and solubility in certain solvents. This guide provides an in-depth overview of its structure, properties, synthesis, and applications for professionals in research and development.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of the dimethyl ester of DL-glutamic acid, indicating it is a racemic mixture of its D and L enantiomers. The methyl ester groups on the carboxyl functions prevent them from participating in unwanted side reactions, which is particularly important during peptide bond formation.

Molecular Formula: C₇H₁₄ClNO₄[1][4][5]

SMILES (Simplified Molecular Input Line Entry System): COC(=O)CCC(C(=O)OC)N.Cl[4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 13515-99-6[4]
Molecular Weight 211.64 g/mol [4][5]
Appearance White to off-white crystalline powder/solid[6]
Melting Point ~143 °C (for D-isomer)[6]
Solubility Soluble in Water, Methanol, DMSO[6]
Purity ≥97%[4]
Topological Polar Surface Area (TPSA) 78.62 Ų[4]
Storage Conditions Room temperature, inert atmosphere, hygroscopic[4][6]

Experimental Protocols

General Synthesis of Glutamic Acid Dimethyl Ester Hydrochloride

The synthesis of this compound typically involves the esterification of DL-glutamic acid. A common method is the Fischer esterification, where the amino acid is treated with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.

Materials:

  • DL-Glutamic Acid

  • Methanol (MeOH), anhydrous

  • Thionyl Chloride (SOCl₂) or dry HCl gas

  • Reaction vessel with stirring and temperature control

  • Rotary evaporator

Protocol:

  • Reaction Setup: Suspend DL-Glutamic Acid in anhydrous methanol in a suitable reaction flask, cooled in an ice bath (0-10 °C).

  • Acid Addition: Slowly add thionyl chloride dropwise to the stirred suspension. This reaction is exothermic and generates HCl in situ, which catalyzes the esterification. The molar ratio of glutamic acid to thionyl chloride is typically around 1:1.1 or higher to ensure complete reaction.[7]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux (around 40-65 °C) for several hours (e.g., 8-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7][8]

  • Isolation: Cool the reaction mixture. Concentrate the solution under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂. This typically yields the product as a viscous oil or a semi-solid.[7]

  • Purification/Crystallization: The crude product can be purified by crystallization. Dissolve the resulting oil or solid in a minimal amount of hot methanol or ethanol and allow it to cool slowly. The hydrochloride salt will precipitate. The resulting crystals are then isolated by filtration, washed with a cold non-polar solvent (like diethyl ether) to remove impurities, and dried under vacuum.

G cluster_start Starting Materials cluster_process Process cluster_end Final Product Glu DL-Glutamic Acid Mix 1. Mix & Cool (0-10 °C) Glu->Mix Combine MeOH Methanol (Solvent) MeOH->Mix Combine SOCl2 Thionyl Chloride (Catalyst) SOCl2->Mix Combine React 2. Heat to Reflux (40-65 °C) for 8-12h Mix->React Esterification Reaction Evap 3. Concentrate via Rotary Evaporation React->Evap Isolate Crude Product Cryst 4. Purify via Crystallization Evap->Cryst Purification Product This compound Cryst->Product

Caption: Workflow for the synthesis of this compound.

Applications in Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis.[2] In this context, the amino group remains free to form a peptide bond, while the carboxyl groups are protected by the methyl esters, preventing them from reacting with the activated carboxyl group of the incoming amino acid.

General Peptide Coupling Protocol

Below is a generalized workflow for incorporating a glutamic acid residue into a growing peptide chain using this compound. This example uses standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Protocol:

  • Activation: The C-terminal carboxyl group of an N-protected amino acid (e.g., Boc-Leu-OH) is activated. This is achieved by dissolving the protected amino acid in a suitable solvent (e.g., Dichloromethane - DCM) and adding coupling agents like EDC and HOBt.[8]

  • Neutralization: this compound is added to the reaction mixture. A non-nucleophilic base, such as Diisopropylethylamine (DIEA) or Triethylamine (Et₃N), is required to neutralize the hydrochloride salt, freeing the primary amine for reaction.[8][9]

  • Coupling: The free amine of the deprotonated H-DL-Glu(Ome)-OMe attacks the activated carboxyl group of the N-protected amino acid, forming a new peptide bond. The reaction is typically stirred for several hours at room temperature.[8]

  • Workup and Purification: Following the reaction, a standard aqueous workup is performed to remove the coupling byproducts and unreacted reagents. The resulting protected dipeptide is then purified, commonly by column chromatography. The methyl ester protecting groups can be removed later via saponification if the free carboxyl groups are required.

G N_Protect N-Protected Amino Acid (e.g., Boc-AA-OH) Activation Carboxyl Group Activation N_Protect->Activation Glu_HCl This compound Neutralization Amine Neutralization Glu_HCl->Neutralization Coupling_Agents Coupling Agents (e.g., EDC, HOBt) Coupling_Agents->Activation Base Base (e.g., DIEA) Base->Neutralization Coupling Peptide Bond Formation Activation->Coupling Neutralization->Coupling Purification Workup & Purification Coupling->Purification Dipeptide Protected Dipeptide (e.g., Boc-AA-Glu(Ome)-OMe) Purification->Dipeptide

References

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of H-DL-Glu(Ome)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – In the intricate landscape of neuroscience and pharmacology, glutamate derivatives represent a cornerstone of research aimed at understanding and modulating synaptic transmission. H-DL-Glu(Ome)-OMe.HCl, a dimethyl ester derivative of glutamic acid, stands as a compound of interest. This technical guide provides a comprehensive overview of the theoretical mechanism of action of this compound, drawing upon the established principles of glutamate neurochemistry and the known activities of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of neuropharmacology.

Due to a notable lack of specific pharmacological data for this compound in publicly available scientific literature, this guide will focus on its identity as a glutamic acid derivative and the known biological activities of similar molecules, such as dimethyl L-glutamate. The experimental protocols and potential mechanisms described herein are based on standard methodologies employed in the characterization of novel glutamate receptor ligands.

Compound Profile: this compound

This compound, also known as dimethyl DL-glutamate hydrochloride, is a racemic mixture of the dimethyl ester of glutamic acid. Its chemical structure features the core amino acid backbone of glutamate with both the alpha- and gamma-carboxyl groups esterified with a methyl group. This modification increases the lipophilicity of the molecule compared to glutamic acid, which may enhance its ability to cross cellular membranes.

Postulated Mechanism of Action at Glutamate Receptors

As a derivative of glutamate, the primary excitatory neurotransmitter in the central nervous system, this compound is hypothesized to interact with glutamate receptors. These receptors are broadly classified into two main families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels, including NMDA, AMPA, and kainate receptors. Upon agonist binding, they open to allow the influx of cations, leading to neuronal depolarization.

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades.

The esterification of the carboxyl groups in this compound would likely alter its binding affinity and efficacy at these receptors compared to glutamate. It is plausible that the compound could act as an agonist, antagonist, or allosteric modulator. However, without experimental data, its precise activity remains speculative.

Insights from a Structurally Related Compound: Dimethyl L-Glutamate

While direct pharmacological data on this compound is scarce, studies on dimethyl L-glutamate offer potential avenues of investigation. Research has indicated that dimethyl L-glutamate, a membrane-permeable analog of L-glutamate, can stimulate insulin release. This effect is attributed to its ability to suppress the activity of ATP-sensitive potassium (KATP) channels in pancreatic beta cells.[1] This finding suggests that the biological activities of this compound may extend beyond direct interaction with glutamate receptors.

Standard Experimental Protocols for Characterization

To elucidate the precise mechanism of action of this compound, a series of well-established experimental protocols would be required.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of membranes expressing the receptor. The ability of the test compound (this compound) to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the glutamate receptor of interest are homogenized and centrifuged to isolate the membrane fraction.

  • Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]CGP39653 for NMDA receptors, [³H]AMPA for AMPA receptors) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki can be derived.

Electrophysiological Studies

Electrophysiology provides a functional measure of a compound's effect on ion channel activity and neuronal excitability.

Principle: Techniques such as patch-clamp recording are used to measure the electrical currents flowing through ion channels in the cell membrane in response to the application of the test compound.

General Protocol (Whole-Cell Patch Clamp):

  • Cell Preparation: Neurons or cells expressing the target glutamate receptor are cultured or acutely dissociated.

  • Recording: A glass micropipette filled with a conductive solution is sealed onto the surface of a single cell. The patch of membrane under the pipette is then ruptured to gain electrical access to the entire cell.

  • Compound Application: The test compound is applied to the cell via the perfusion system.

  • Data Acquisition: Changes in membrane potential or ionic currents are recorded in response to the compound. This can reveal whether the compound acts as an agonist (evokes a current), an antagonist (blocks the effect of a known agonist), or a modulator (alters the response to an agonist).

Data Presentation

Quantitative data from such experiments would be crucial for understanding the pharmacological profile of this compound. A summary of hypothetical data is presented in the table below.

Parameter NMDA Receptor AMPA Receptor Kainate Receptor mGluR Group I mGluR Group II mGluR Group III
Binding Affinity (Ki, µM) To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Functional Activity (EC50/IC50, µM) To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Mode of Action To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Visualizing the Path Forward: Diagrams for Research Workflows and Signaling Pathways

To guide future research, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vitro & In Vivo Models Compound Synthesis\nand Purification Compound Synthesis and Purification Radioligand Binding Assays\n(Broad Panel of Glutamate Receptors) Radioligand Binding Assays (Broad Panel of Glutamate Receptors) Compound Synthesis\nand Purification->Radioligand Binding Assays\n(Broad Panel of Glutamate Receptors) Determine Binding Affinity (Ki) Electrophysiology\n(Patch Clamp on Expressed Receptors) Electrophysiology (Patch Clamp on Expressed Receptors) Radioligand Binding Assays\n(Broad Panel of Glutamate Receptors)->Electrophysiology\n(Patch Clamp on Expressed Receptors) Assess Functional Activity (Agonist/Antagonist/Modulator) Neuronal Culture Assays\n(e.g., Calcium Imaging, Neurotoxicity) Neuronal Culture Assays (e.g., Calcium Imaging, Neurotoxicity) Electrophysiology\n(Patch Clamp on Expressed Receptors)->Neuronal Culture Assays\n(e.g., Calcium Imaging, Neurotoxicity) Evaluate Cellular Effects Animal Models of\nNeurological Disorders Animal Models of Neurological Disorders Neuronal Culture Assays\n(e.g., Calcium Imaging, Neurotoxicity)->Animal Models of\nNeurological Disorders Assess Therapeutic Potential

Caption: Experimental workflow for characterizing this compound.

Hypothetical_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound Glutamate Receptor Glutamate Receptor This compound->Glutamate Receptor Binds to G-Protein G-Protein Glutamate Receptor->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Downstream Cellular Response Downstream Cellular Response Second Messenger->Downstream Cellular Response Initiates

Caption: Hypothetical metabotropic glutamate receptor signaling pathway.

Conclusion

This compound represents a molecule with potential for modulating glutamatergic systems. However, a comprehensive understanding of its mechanism of action is contingent upon rigorous experimental investigation. This guide outlines the theoretical framework and standard methodologies necessary to elucidate its pharmacological profile. The insights gained from such studies will be invaluable for the scientific community and may pave the way for the development of novel therapeutic agents for neurological and psychiatric disorders. Further research into the specific interactions of this compound with glutamate receptors and other potential targets is strongly encouraged.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of H-DL-Glu(Ome)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for H-DL-Glu(Ome)-OMe.HCl (CAS No. 13515-99-6), a derivative of glutamic acid commonly utilized in peptide synthesis and drug development.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is the hydrochloride salt of the dimethyl ester of DL-glutamic acid.[2] It is a white to off-white solid or crystalline powder.[2][3][4] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₄[2][5]
Molecular Weight 211.64 g/mol [2][5]
CAS Number 13515-99-6[2][5]
Appearance White to Off-White Solid/Crystalline Powder[2][3][4]
Melting Point Approximately 154°C[2]
Solubility Soluble in DMSO, Methanol, and Water (slight)[2][3]
Purity ≥97%[5]

Hazard Identification and Safety Precautions

While not classified as a hazardous substance under GHS in some contexts, this compound should be handled with care, as with all laboratory chemicals.[6] The chemical, physical, and toxicological properties have not been thoroughly investigated.

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

To ensure personal safety, the following PPE should be worn when handling this compound:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Handling and Storage

Proper handling and storage are essential for maintaining the stability and purity of this compound.

Handling:

  • Handle in a well-ventilated place.[6]

  • Avoid contact with skin and eyes.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]

Storage:

  • Store in a tightly closed container.[6]

  • Keep in a dry, cool, and well-ventilated place.[6]

  • Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]

  • The compound is hygroscopic.[3]

The following diagram illustrates the recommended workflow for handling this chemical in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Ensure Proper Ventilation (Fume Hood) A->B C Retrieve from Storage (2-8°C, Inert Atmosphere) B->C Proceed to Handling D Weigh and Dispense (Avoid Dust Formation) C->D E Use in Experiment D->E F Clean Work Area E->F H Return to Storage E->H G Dispose of Waste in Accordance with Regulations F->G

Caption: Standard Laboratory Handling Workflow for this compound

First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate action is necessary.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6][7]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[6][7]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.

Spill Response:

  • Evacuate personnel to a safe area.[6]

  • Ensure adequate ventilation.[6]

  • Avoid dust formation.[6]

  • Wear appropriate personal protective equipment.[6]

  • Sweep up the spilled material and place it in a suitable, closed container for disposal.[6]

The following diagram outlines the emergency procedures in case of accidental exposure or a spill.

G cluster_exposure Personal Exposure cluster_spill Spill Response Start Exposure or Spill Occurs Inhalation Inhalation: Move to Fresh Air Start->Inhalation Skin Skin Contact: Wash with Soap and Water Start->Skin Eyes Eye Contact: Flush with Water Start->Eyes Ingestion Ingestion: Rinse Mouth, Seek Medical Attention Start->Ingestion Evacuate Evacuate Area Start->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill (Avoid Dust) Ventilate->Contain Collect Collect Material for Disposal Contain->Collect

Caption: Emergency Procedures for this compound Exposure or Spill

Toxicological Information

The toxicological properties of this compound have not been fully investigated. It is recommended to handle the compound as potentially harmful. No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, or as known or anticipated carcinogens by NTP.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

This technical guide is intended to provide a comprehensive overview of the safety, handling, and storage of this compound for a scientific audience. Always refer to the most current Safety Data Sheet (SDS) from your supplier for the most detailed and up-to-date information.

References

The Role of H-DL-Glu(Ome)-OMe.HCl as a Glutamic Acid Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Glu(Ome)-OMe.HCl, also known as Dimethyl DL-glutamate hydrochloride, is a synthetic derivative of the excitatory neurotransmitter glutamic acid. Its key characteristic is its cell permeability, allowing it to bypass the plasma membrane and directly influence intracellular processes. This technical guide provides an in-depth analysis of this compound's function as a glutamic acid analog, with a focus on its applications in metabolic and neuroscience research. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize relevant biological pathways.

Introduction

Glutamic acid is a pivotal molecule in the central nervous system and peripheral tissues, acting as the primary excitatory neurotransmitter and a key metabolite. The study of its physiological and pathological roles often requires tools that can modulate its signaling pathways. This compound serves as a valuable tool in this regard. As a dimethyl ester of DL-glutamic acid, its ester groups neutralize the negative charges of the carboxyl groups, rendering the molecule more lipophilic and thus able to cross cell membranes. Once inside the cell, esterases are presumed to hydrolyze the ester groups, releasing glutamic acid to interact with intracellular targets. This property makes it a useful agent for investigating the intracellular actions of glutamate, bypassing the complexities of extracellular receptor activation and transport.

This guide will delve into the established roles of this compound, particularly its well-documented effects on insulin secretion from pancreatic β-cells and its emerging applications in neuroscience as a potential antagonist of glutamate-mediated signaling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₇H₁₄ClNO₄
Molecular Weight 211.64 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, and DMSO
Storage Store at 2-8°C in a dry, well-ventilated place

Mechanism of Action as a Glutamic Acid Analog

The primary mechanism of action of this compound lies in its ability to deliver glutamate into the intracellular space. This intracellular glutamate can then participate in various cellular processes, mimicking or antagonizing the effects of endogenous glutamate.

In Pancreatic β-Cells: Potentiation of Insulin Secretion

In pancreatic β-cells, this compound has been shown to enhance glucose-stimulated insulin secretion (GSIS). The proposed mechanism involves its intracellular conversion to glutamate, which then acts as a signaling molecule to amplify the insulin release cascade. This process is thought to involve the modulation of ATP-sensitive potassium (KATP) channel activity and an increase in intracellular calcium levels.

In the Central Nervous System: Antagonism of Glutamate Signaling

In the context of neuroscience, this compound has been described as an antagonist of glutamate-mediated neurosignaling. While the precise mechanisms are still under investigation, it is hypothesized that the intracellular delivery of glutamate may disrupt the normal glutamate gradients and interfere with vesicular loading or release processes. It may also interact with intracellular binding sites that modulate neuronal excitability.

Quantitative Data

The following table summarizes the key quantitative data from studies investigating the biological effects of this compound.

ParameterValueCell Type/ModelReference
Concentration for enhanced insulin release 3.0 - 10.0 mMIsolated rat isletsSener et al., 1994
Concentration for potentiating GLP-1 action Not specifiedAnimal models of diabetesCancelas et al., 2001
Cytotoxicity Observed in myeloid cellsMyeloid cell linesNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on published literature.

In Vitro Insulin Secretion Assay in Isolated Pancreatic Islets

This protocol is adapted from studies investigating the effect of this compound on insulin secretion.

1. Islet Isolation:

  • Isolate pancreatic islets from rodents (e.g., rats or mice) using collagenase digestion followed by density gradient centrifugation.

  • Culture the isolated islets for 24-48 hours in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Insulin Secretion Assay:

  • Pre-incubate the islets for 1-2 hours in Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).

  • Prepare KRBB solutions with varying concentrations of glucose (e.g., 2.8 mM, 8.3 mM, 16.7 mM) and with or without this compound (e.g., 3 mM, 5 mM, 10 mM).

  • Incubate groups of islets (e.g., 5-10 islets per well) in the different KRBB solutions for 1-2 hours at 37°C.

  • At the end of the incubation period, collect the supernatant for insulin measurement.

  • Measure the insulin concentration in the supernatant using a commercially available ELISA kit.

  • Normalize the insulin secretion to the islet number or total protein content.

Assessment of Cytotoxicity using MTT Assay

This protocol can be used to evaluate the potential cytotoxic effects of this compound on a given cell line.

1. Cell Culture:

  • Plate the cells of interest (e.g., a neuronal cell line or primary neurons) in a 96-well plate at a suitable density and allow them to adhere overnight.

2. Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

  • Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control group.

3. MTT Assay:

  • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathway of this compound in Pancreatic β-Cells

G Proposed Signaling Pathway in Pancreatic β-Cells cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell H-DL-Glu(Ome)-OMe.HCl_ext This compound H-DL-Glu(Ome)-OMe.HCl_int This compound H-DL-Glu(Ome)-OMe.HCl_ext->H-DL-Glu(Ome)-OMe.HCl_int Cellular Uptake Glutamate Glutamate H-DL-Glu(Ome)-OMe.HCl_int->Glutamate Hydrolysis KATP_Channel KATP Channel Glutamate->KATP_Channel Inhibition Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Vesicle Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicle Insulin_Release Insulin Release Insulin_Vesicle->Insulin_Release Esterases Esterases Esterases->Glutamate

Caption: Proposed mechanism of this compound-mediated insulin secretion.

Experimental Workflow for Assessing Neuroactivity

G Experimental Workflow for Neuroactivity Assessment Start Start: Neuronal Cell Culture (e.g., Primary Cortical Neurons) Treatment Treatment with This compound (Dose-response and time-course) Start->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Electrophysiology Electrophysiology (Patch-clamp) Endpoint_Analysis->Electrophysiology Calcium_Imaging Intracellular Calcium Imaging (e.g., Fura-2 AM) Endpoint_Analysis->Calcium_Imaging Neurotransmitter_Release Neurotransmitter Release Assay (e.g., HPLC) Endpoint_Analysis->Neurotransmitter_Release Data_Analysis Data Analysis and Interpretation Electrophysiology->Data_Analysis Calcium_Imaging->Data_Analysis Neurotransmitter_Release->Data_Analysis

Caption: Workflow for studying the neuroactive properties of the compound.

Logical Relationship as a Glutamic Acid Analog

Caption: Relationship between glutamic acid and its cell-permeable analog.

Conclusion

This compound is a valuable research tool for investigating the intracellular roles of glutamic acid. Its ability to permeate cell membranes and deliver glutamate to the cytosol allows for the dissection of signaling pathways that are independent of plasma membrane receptors and transporters. The well-established effects on insulin secretion provide a robust system for studying intracellular glutamate signaling in metabolic regulation. Further research is warranted to fully elucidate its mechanisms of action in the central nervous system and to explore its potential as a modulator of neuronal function. This guide provides a comprehensive overview for researchers and drug development professionals seeking to utilize this compound in their studies.

Preliminary In-Vitro Studies Involving H-DL-Glu(Ome)-OMe.HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Glu(Ome)-OMe.HCl, also known as dimethyl DL-glutamate hydrochloride, is a cell-permeant derivative of the excitatory neurotransmitter glutamic acid. Its esterified carboxyl groups render the molecule more lipophilic, facilitating its passage across cellular membranes. Once inside the cell, it is believed to be hydrolyzed by intracellular esterases to release glutamate, thereby allowing for the study of glutamate's intracellular effects without direct activation of cell surface glutamate receptors. This technical guide provides a comprehensive overview of the preliminary in-vitro studies involving this compound, with a focus on its applications in metabolic and neurobiological research.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies utilizing this compound and its L-isopower, L-glutamic acid dimethyl ester (GME).

Table 1: Effects on Insulin Secretion from Pancreatic Islets

ParameterCell/Tissue TypeConditionsConcentration of GMEObserved EffectReference
Insulin ReleaseRat Pancreatic Islets8.3 mM Glucose10.0 mM~2.5-fold increase in insulin release compared to glucose alone.[1][2]
Insulin ReleaseRat Pancreatic Islets10.0 mM L-leucine10.0 mMPotentiation of leucine-stimulated insulin secretion.[1][2]
Insulin SecretionINS-1E β-cells (GC1 silenced)15 mM Glucose5 mMRestoration of glucose-stimulated insulin secretion to control levels.
Insulin SecretionβGlud1-/- Mouse Islets22.8 mM GlucoseNot specifiedFull restoration of glucose-stimulated insulin secretion.[3][4][5]

Table 2: Neuropharmacological and Toxicological Data

ParameterCell/Tissue TypeConditionsConcentration of GDME/Glu-(OMe)2Observed EffectReference
Neuronal ExcitationRat Hippocampal Pyramidal CellsMicroiontophoretic applicationNot specifiedAntagonism of glutamate and aspartate-induced excitation.
Cell ViabilityHuman Mononuclear Phagocytes (Mφ)In-vitro cultureNot specifiedToxic, leading to cell death.
Cell ViabilityHuman NeutrophilsIn-vitro cultureNot specifiedToxic, leading to cell death.

Experimental Protocols

In-Vitro Insulin Secretion Assay

Objective: To assess the effect of L-glutamic acid dimethyl ester (GME) on insulin secretion from isolated pancreatic islets.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas.

  • Pre-incubation: Isolated islets are pre-incubated for 30 minutes in a Krebs-Ringer bicarbonate buffer containing 2.8 mM glucose.

  • Incubation: Batches of islets are then incubated for 90 minutes in the same buffer supplemented with various concentrations of glucose (e.g., 8.3 mM), L-leucine (e.g., 10.0 mM), and GME (e.g., 10.0 mM).

  • Sample Collection: At the end of the incubation period, the supernatant is collected for insulin measurement.

  • Insulin Measurement: Insulin concentration in the supernatant is determined by radioimmunoassay (RIA).

Diagram of Experimental Workflow:

GME_Insulin_Secretion_Workflow cluster_prep Islet Preparation cluster_treatment Experimental Treatment cluster_analysis Analysis Islet_Isolation Isolate Rat Pancreatic Islets Preincubation Pre-incubate Islets (30 min, 2.8 mM Glucose) Islet_Isolation->Preincubation Incubation Incubate Islet Batches (90 min) - Control (e.g., 8.3 mM Glucose) - GME (10.0 mM) + Stimulant Preincubation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant RIA Measure Insulin (Radioimmunoassay) Collect_Supernatant->RIA

Caption: Workflow for in-vitro insulin secretion assay.

Assessment of Neuronal Excitability

Objective: To determine the effect of glutamic acid dimethyl ester (GDME) on neuronal firing in the hippocampus.

Methodology:

  • Animal Preparation: Rats are anesthetized, and a recording electrode is placed in the CA1 pyramidal cell layer of the hippocampus.

  • Microiontophoresis: A multi-barreled micropipette is used for the microiontophoretic application of substances. One barrel contains glutamate or aspartate to induce neuronal firing, and another contains GDME.

  • Drug Application: A baseline firing rate is established by applying glutamate or aspartate. GDME is then ejected from its barrel while continuing the application of the excitatory amino acid.

  • Data Recording: The firing rate of the neuron is continuously recorded to observe any antagonistic effects of GDME.

Diagram of Experimental Setup:

GDME_Neurophysiology_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microiontophoresis cluster_data Data Acquisition Anesthetize Anesthetize Rat Place_Electrodes Place Recording Electrode in Hippocampus (CA1) Anesthetize->Place_Electrodes Apply_Excitant Apply Glutamate/Aspartate (Establish Baseline Firing) Place_Electrodes->Apply_Excitant Apply_GDME Co-apply GDME Apply_Excitant->Apply_GDME Record_Firing Record Neuronal Firing Rate Apply_GDME->Record_Firing

Caption: Experimental setup for neuronal excitability assay.

Signaling Pathways and Mechanisms of Action

Potentiation of Glucose-Stimulated Insulin Secretion

This compound, as a cell-permeant glutamate precursor, is thought to enhance glucose-stimulated insulin secretion (GSIS) by increasing intracellular glutamate levels. This intracellular glutamate can then enter several metabolic pathways that ultimately lead to an increase in ATP production and subsequent closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and insulin exocytosis. One key proposed pathway involves the metabolism of glutamate in the mitochondria.

Diagram of Proposed Signaling Pathway:

GME_Insulin_Pathway cluster_cell Pancreatic β-cell GME_ext This compound (extracellular) GME_int Intracellular Glutamate GME_ext->GME_int Diffusion & Hydrolysis Mitochondrion Mitochondrial Metabolism GME_int->Mitochondrion ATP ↑ ATP/ADP Ratio Mitochondrion->ATP KATP KATP Channel Closure ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx ↑ Ca2+ Influx Depolarization->Ca_influx Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis

Caption: Proposed pathway for GME-potentiated insulin secretion.

Antagonism of Excitatory Neurotransmission

In the central nervous system, glutamic acid dimethyl ester (GDME) has been shown to act as an antagonist at glutamate receptors. While the precise mechanism is not fully elucidated in the cited preliminary studies, it is hypothesized that GDME competes with glutamate and aspartate for binding to their receptors on the neuronal cell surface, thereby preventing the influx of positive ions and subsequent neuronal depolarization and firing.

Diagram of Antagonistic Action:

GDME_Antagonism_Pathway cluster_synapse Synaptic Cleft Glutamate Glutamate/ Aspartate Glutamate_Receptor Glutamate Receptor (e.g., NMDA/AMPA) Glutamate->Glutamate_Receptor Binds & Activates GDME GDME GDME->Glutamate_Receptor Competitively Binds & Blocks Neuron Postsynaptic Neuron Glutamate_Receptor->Neuron Ion Influx & Depolarization

Caption: Competitive antagonism of glutamate receptors by GDME.

Conclusion

Preliminary in-vitro studies have established this compound as a valuable research tool for investigating intracellular glutamate signaling and its downstream effects. Its ability to potentiate insulin secretion highlights its potential utility in metabolic research, particularly in the context of diabetes. Furthermore, its antagonistic properties at glutamate receptors in the central nervous system suggest its use in neuropharmacological studies. Further research is warranted to fully elucidate the mechanisms of action and to explore the therapeutic potential of this and related compounds.

References

A Technical Guide to the Stereoisomers of Dimethyl Glutamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the D, L, and DL forms of glutamic acid dimethyl ester hydrochloride (Glu(OMe)-OMe.HCl). This document details the distinct physicochemical properties, synthesis, and chiral separation of these stereoisomers, alongside a comparative analysis of their biological significance.

Core Concepts: Chirality in Glutamic Acid Dimethyl Ester

Glutamic acid, an amino acid, possesses a chiral center at the alpha-carbon, leading to the existence of two non-superimposable mirror images: the L-enantiomer and the D-enantiomer. Esterification of both carboxylic acid groups with methanol yields glutamic acid dimethyl ester. The hydrochloride salt of this compound, Glu(OMe)-OMe.HCl, is a stable, crystalline solid commonly used in chemical synthesis.[1]

The stereochemistry of the parent amino acid is retained in the dimethyl ester derivative, resulting in three distinct forms:

  • L-Glutamic acid dimethyl ester hydrochloride (L-Glu(OMe)-OMe.HCl): The derivative of the naturally abundant L-glutamic acid.

  • D-Glutamic acid dimethyl ester hydrochloride (D-Glu(OMe)-OMe.HCl): The derivative of the less common D-glutamic acid.

  • DL-Glutamic acid dimethyl ester hydrochloride (DL-Glu(OMe)-OMe.HCl): A racemic mixture containing equal amounts of the L and D enantiomers.

The spatial arrangement of the atoms in the D and L forms leads to differences in their interaction with other chiral molecules, including biological receptors and enzymes, resulting in distinct physical and biological properties.

Stereoisomers L_isomer L-Enantiomer DL_mixture DL-Glu(OMe)-OMe.HCl (Racemic Mixture) L_isomer->DL_mixture 50% D_isomer D-Enantiomer D_isomer->DL_mixture 50%

Caption: Relationship between the D, L, and DL forms of Glu(OMe)-OMe.HCl.

Physicochemical Properties: A Comparative Analysis

The distinct stereochemistry of the D, L, and DL forms of Glu(OMe)-OMe.HCl gives rise to measurable differences in their physical properties, most notably their interaction with plane-polarized light.

PropertyL-Glu(OMe)-OMe.HClD-Glu(OMe)-OMe.HClDL-Glu(OMe)-OMe.HCl
Appearance White to off-white powder[2]White to off-white powder[3]Crystalline solid
Melting Point (°C) 89-90[4]98-105[3]Not specified (expected to differ from pure enantiomers)
Specific Optical Rotation ([α]D) +26.0 ± 1° (c=5 in H₂O)[5]-26 ± 2º (c=5 in H₂O)[3]0° (racemic mixture)[6]
Molecular Formula C₇H₁₄ClNO₄C₇H₁₄ClNO₄C₇H₁₄ClNO₄
Molecular Weight 211.64 g/mol 211.64 g/mol 211.64 g/mol

Synthesis and Chiral Separation

The synthesis of the enantiomerically pure forms of Glu(OMe)-OMe.HCl typically starts from the corresponding D- or L-glutamic acid. The racemic DL-form can be prepared by mixing equal amounts of the pure enantiomers or through racemization of one enantiomer.

General Synthesis of L- or D-Glu(OMe)-OMe.HCl

A common method for the synthesis of glutamic acid dimethyl ester hydrochloride involves the esterification of glutamic acid using methanol and a catalyst, such as thionyl chloride or hydrogen chloride gas.[7][8]

Synthesis_Workflow start D- or L-Glutamic Acid esterification Esterification (Methanol, Catalyst) start->esterification product D- or L-Glu(OMe)-OMe.HCl esterification->product

Caption: General workflow for the synthesis of D- or L-Glu(OMe)-OMe.HCl.

Experimental Protocol: Synthesis of L-Glu(OMe)-OMe.HCl [7]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-glutamic acid in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Catalyst: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield L-Glu(OMe)-OMe.HCl as a white crystalline solid.

Note: A similar procedure can be followed for the synthesis of the D-enantiomer starting from D-glutamic acid.

Chiral Separation of DL-Glu(OMe)-OMe.HCl

The separation of the D and L enantiomers from a racemic mixture is crucial for studying their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[9]

Chiral_HPLC_Workflow sample DL-Glu(OMe)-OMe.HCl Sample Injection hplc Chiral HPLC Column sample->hplc separation Differential Interaction with Chiral Stationary Phase hplc->separation detection UV Detector separation->detection enantiomer_L L-Enantiomer detection->enantiomer_L enantiomer_D D-Enantiomer detection->enantiomer_D

Caption: Experimental workflow for the chiral separation of Glu(OMe)-OMe.HCl enantiomers.

Experimental Protocol: Chiral HPLC Separation [9]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A chiral column, for example, a crown ether-based or a cyclodextrin-based chiral stationary phase.

  • Mobile Phase: A suitable mobile phase, which may consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., perchloric acid solution). The exact composition should be optimized for the specific column used.

  • Sample Preparation: Dissolve a small amount of DL-Glu(OMe)-OMe.HCl in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5-1.5 mL/min.

    • Detection Wavelength: In the range of 200-210 nm.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

  • Analysis: Inject the sample onto the column and record the chromatogram. The D and L enantiomers will elute at different retention times, allowing for their separation and quantification.

Characterization: Polarimetry

Polarimetry is a key technique used to differentiate between the D and L enantiomers based on their ability to rotate the plane of polarized light.

Experimental Protocol: Polarimetry

  • Instrumentation: A polarimeter.

  • Sample Preparation: Accurately weigh a known amount of the enantiomerically pure sample (D- or L-Glu(OMe)-OMe.HCl) and dissolve it in a specific volume of a suitable solvent (e.g., water) to obtain a solution of known concentration.

  • Measurement:

    • Calibrate the polarimeter with the pure solvent (blank).

    • Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles.

    • Measure the angle of optical rotation.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

The L-enantiomer will rotate the plane of polarized light in a positive (dextrorotatory) direction, while the D-enantiomer will rotate it in a negative (levorotatory) direction by the same magnitude. The DL-racemic mixture will exhibit no optical rotation as the rotations of the individual enantiomers cancel each other out.[6]

Biological Significance: A Tale of Two Enantiomers

The stereochemistry of amino acids and their derivatives plays a critical role in their biological activity, primarily due to the stereospecificity of enzymes and receptors in biological systems.

  • L-Glu(OMe)-OMe.HCl: As a derivative of the natural L-glutamic acid, the L-form is more readily recognized by and interacts with enzymes and receptors that have evolved to bind L-amino acids. L-glutamic acid is a major excitatory neurotransmitter in the mammalian central nervous system.[10] Its dimethyl ester is often used in research as a tool to study glutamate receptor function and as a building block in peptide synthesis.[1]

  • D-Glu(OMe)-OMe.HCl: While less common, D-amino acids and their derivatives are not biologically inert. D-serine, for example, is a co-agonist at the NMDA receptor, a type of glutamate receptor. D-glutamic acid and its derivatives are also being investigated for their roles in the central nervous system and as potential therapeutic agents.[11] The incorporation of D-amino acids into peptides can increase their stability against enzymatic degradation.

  • DL-Glu(OMe)-OMe.HCl: The biological effect of the racemic mixture will be a composite of the individual effects of the D and L enantiomers. In many cases, one enantiomer may be active while the other is inactive or has a different, sometimes undesirable, effect. Therefore, the use of enantiomerically pure forms is often preferred in drug development.

Biological_Significance cluster_L L-Glu(OMe)-OMe.HCl cluster_D D-Glu(OMe)-OMe.HCl cluster_DL DL-Glu(OMe)-OMe.HCl L_activity Primary Neurotransmitter Derivative, Peptide Synthesis Receptors Biological Receptors & Enzymes L_activity->Receptors High Specificity D_activity Neuromodulation, Increased Peptide Stability D_activity->Receptors Specific Interactions DL_activity Combined Biological Profile (Potentially Complex Effects) DL_activity->Receptors

Caption: Comparative biological roles of D, L, and DL forms of Glu(OMe)-OMe.HCl.

Conclusion

The D, L, and DL forms of glutamic acid dimethyl ester hydrochloride are distinct chemical entities with significant differences in their physicochemical and biological properties. Understanding these differences is paramount for researchers in the fields of chemistry, pharmacology, and drug development. The choice of which stereoisomer to use is critical and depends on the specific application, with enantiomerically pure forms being essential for targeted biological studies and therapeutic development. This guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization and analysis of these important compounds.

References

Methodological & Application

Application Note and Protocol for the Preparation of H-DL-Glu(Ome)-OMe.HCl Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-DL-Glu(Ome)-OMe.HCl, also known as Dimethyl DL-glutamate hydrochloride, is a derivative of the amino acid glutamic acid. As a member of the amino acid ester hydrochloride family, it serves as a valuable building block in peptide synthesis and various other chemical reactions. Proper preparation of stock solutions is critical to ensure the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₄[1][2]
Molecular Weight 211.64 g/mol [1][2]
Appearance White to off-white crystalline solid
Purity ≥97% (typical)[1]
Storage (Solid) 4°C[1]
Solubility in Ethanol ~5 mg/mL
Solubility in DMSO ~10 mg/mL
Solubility in DMF ~15 mg/mL
Solubility in PBS (pH 7.2) ~10 mg/mL

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in phosphate-buffered saline (PBS).

Materials:

  • This compound (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • 0.22 µm sterile syringe filter (optional, for sterilization)

Procedure:

  • Pre-experimental Calculations:

    • To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (211.64 g/mol ).

    • For example, to prepare 10 mL of a 10 mM solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.010 L x 211.64 g/mol = 0.021164 g

      • Therefore, you will need to weigh out 21.16 mg of this compound.

  • Weighing the Compound:

    • Tare a clean, dry weighing boat on the analytical balance.

    • Carefully weigh the calculated amount of this compound.

  • Dissolution:

    • Transfer the weighed compound into a sterile conical tube.

    • Add the desired volume of sterile PBS (pH 7.2) to the tube.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.

  • Sterilization (Optional):

    • If a sterile solution is required for cell culture or other sensitive applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

    • For short-term storage (up to 1 week), store the aliquots at 4°C.

    • For long-term storage, store the aliquots at -20°C or -80°C. Based on general stability data for amino acid derivatives, solutions are expected to be stable for several months at these temperatures. However, for critical applications, it is recommended to perform stability tests.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and solvents.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.

Diagrams

Experimental Workflow for Stock Solution Preparation

Workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_process Processing cluster_storage Storage A Calculate Required Mass B Weigh this compound A->B Mass Calculation C Add Sterile PBS (pH 7.2) B->C Transfer Compound D Vortex to Dissolve C->D Initiate Dissolution E Sterile Filtration (Optional) D->E Ensure Complete Dissolution F Aliquot into Single-Use Tubes D->F For Non-Sterile Applications E->F For Sterile Applications G Short-Term Storage (4°C) F->G < 1 Week H Long-Term Storage (-20°C / -80°C) F->H > 1 Week

Caption: A flowchart illustrating the key steps for preparing this compound stock solutions.

References

Application Notes and Protocols for H-DL-Glu(Ome)-OMe.HCl in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: Extensive literature searches did not yield specific applications or established protocols for the use of H-DL-Glu(Ome)-OMe.HCl in neuronal cell culture experiments. This compound is a derivative of glutamic acid, a major excitatory neurotransmitter, and is commercially available. However, its specific biological effects, mechanism of action, and protocols for use in a research setting are not documented in the available scientific literature.

The following information is therefore provided as a general guide based on the principles of using glutamate analogs in neuroscience research. Researchers should treat this compound as a novel compound and perform thorough dose-response and time-course studies to determine its specific effects on their neuronal cell culture system.

Application Notes

Introduction

This compound is a dimethyl ester derivative of DL-glutamic acid provided as a hydrochloride salt. Glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system and is crucial for numerous physiological processes including synaptic plasticity, learning, and memory. In cell culture, glutamate and its analogs are frequently used to study excitotoxicity, a process of neuronal death or damage resulting from excessive stimulation of glutamate receptors. The esterification of the carboxylic acid groups in this compound may alter its properties, such as membrane permeability and interaction with glutamate receptors and transporters, compared to L-glutamic acid. The "DL" designation indicates that the compound is a racemic mixture of both D and L isomers, which may have different biological activities.

Potential Applications in Neuronal Cell Culture

Given its structural similarity to glutamic acid, this compound could potentially be investigated for the following applications:

  • Induction of Excitotoxicity: To model neuronal damage observed in conditions like stroke, traumatic brain injury, and neurodegenerative diseases.

  • Screening for Neuroprotective Compounds: By inducing excitotoxicity with this compound and co-treating with potential therapeutic agents.

  • Investigation of Glutamate Receptor Function: To study the activation or blockade of specific glutamate receptor subtypes (e.g., NMDA, AMPA, kainate receptors).

  • Studying Glutamate Transporter Activity: To examine the uptake and clearance of glutamate analogs from the extracellular space.

Considerations for Use
  • Compound Characterization: As a novel research compound, it is critical to confirm the identity and purity of this compound before use.

  • pH of Stock Solutions: The hydrochloride salt will form an acidic solution when dissolved in aqueous media. It is crucial to adjust the pH of the final culture medium after adding the compound to avoid pH-induced artifacts in your experiments.

  • Solubility: Determine the solubility of the compound in your desired solvent (e.g., water, DMSO) and prepare stock solutions accordingly.

  • Dose-Response and Time-Course Studies: A thorough characterization of the compound's effect on your specific neuronal cell type is essential. This includes determining the optimal concentration range and incubation time to achieve the desired biological effect without causing non-specific toxicity.

Experimental Protocols

The following are generalized protocols that must be adapted and optimized for your specific cell type and experimental question.

Protocol 1: Preparation of this compound Stock Solution
  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Carefully weigh out the desired amount of this compound powder.

  • Dissolution: Dissolve the powder in a sterile, high-purity solvent (e.g., sterile water or DMSO). Aim for a high concentration stock solution (e.g., 10-100 mM) to minimize the volume added to the cell culture medium.

  • pH Adjustment (if necessary): If dissolving in water, the solution will be acidic. The pH of the stock solution can be adjusted with sterile NaOH, but it is often more practical to adjust the pH of the final culture medium after dilution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Induction of Excitotoxicity in Primary Neuronal Cultures
  • Cell Plating: Plate primary neurons (e.g., cortical or hippocampal neurons) at an appropriate density in multi-well plates.

  • Culture Maintenance: Culture the neurons for a sufficient period to allow for maturation and synapse formation (e.g., 7-14 days in vitro).

  • Preparation of Treatment Medium: Prepare the final concentrations of this compound by diluting the stock solution in pre-warmed, serum-free neuronal culture medium. It is critical to prepare a range of concentrations to determine the EC50 (half-maximal effective concentration) for toxicity.

  • pH Confirmation: After adding the compound, check and, if necessary, adjust the pH of the treatment medium to the normal physiological range (7.2-7.4).

  • Treatment: Remove the existing culture medium from the neurons and replace it with the treatment medium. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for a predetermined time period (e.g., 1-24 hours). This will need to be optimized.

  • Assessment of Cell Viability: Following incubation, assess neuronal viability using standard assays such as:

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

    • MTT or WST-1 Assay: Measures the metabolic activity of viable cells.

    • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide or Ethidium Homodimer-1 (dead cells).

Quantitative Data Summary (Hypothetical)

Since no published data exists, the following table is a hypothetical example of how to structure the results from an excitotoxicity experiment.

Concentration of this compoundIncubation Time (hours)Neuronal Viability (% of Vehicle Control)
1 µM2498 ± 4%
10 µM2485 ± 6%
50 µM2452 ± 5%
100 µM2423 ± 3%
250 µM245 ± 2%

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for glutamate-induced excitotoxicity, which this compound might trigger if it acts as a glutamate receptor agonist.

Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Activates AMPA_R AMPA Receptor This compound->AMPA_R Activates Ca_influx ↑ Intracellular Ca2+ NMDA_R->Ca_influx VGCC Voltage-Gated Ca2+ Channel AMPA_R->VGCC Depolarization VGCC->Ca_influx Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys ROS ↑ ROS Mito_dys->ROS Apoptosis Apoptosis Mito_dys->Apoptosis ROS->Apoptosis

A hypothetical pathway for this compound-induced excitotoxicity.

Experimental Workflow

The diagram below outlines a general workflow for screening neuroprotective compounds against this compound-induced toxicity.

Screening_Workflow start Plate and Culture Primary Neurons prepare_compounds Prepare this compound and Test Compounds start->prepare_compounds treatment Co-treat Neurons prepare_compounds->treatment incubation Incubate for Optimized Duration treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_analysis Data Analysis and Comparison viability_assay->data_analysis conclusion Identify Neuroprotective 'Hits' data_analysis->conclusion

Workflow for screening neuroprotective agents.

Application of H-DL-Glu(Ome)-OMe.HCl in the Study of Glutamate Transporters: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs), are critical for maintaining low extracellular glutamate concentrations in the central nervous system. Their dysfunction is implicated in numerous neurological disorders, making them a key target for therapeutic intervention. The study of these transporters often relies on specific substrates and inhibitors to probe their function and structure.

H-DL-Glu(Ome)-OMe.HCl, a diester derivative of glutamic acid, represents a potential tool for investigating glutamate transporter pharmacology. Its structural similarity to glutamate suggests it may interact with the substrate binding site. As a cell-permeant derivative, it could also be used to study intracellular glutamate pathways and their effects on transporter function. While specific literature on the direct interaction of this compound with glutamate transporters is not extensively available, this document provides a generalized framework and protocols for its characterization as a potential modulator of EAATs. Based on its chemical structure, it is hypothesized that this compound may act as a competitive inhibitor or a substrate of glutamate transporters.

Hypothetical Quantitative Data Summary

The following table presents hypothetical data from initial screening assays to illustrate how the effects of this compound on different glutamate transporter subtypes could be summarized.

CompoundTransporter SubtypeAssay TypeMeasured ParameterValue
This compoundEAAT1 (GLAST)[³H]-Glutamate UptakeIC₅₀150 µM
This compoundEAAT2 (GLT-1)[³H]-Glutamate UptakeIC₅₀85 µM
This compoundEAAT3 (EAAC1)[³H]-Glutamate UptakeIC₅₀220 µM
L-Glutamate (Control)EAAT2 (GLT-1)[³H]-Glutamate UptakeKₘ15 µM
DHK (Control Inhibitor)EAAT2 (GLT-1)[³H]-Glutamate UptakeKᵢ0.2 µM

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Characterization of this compound as an Inhibitor of Glutamate Uptake

This protocol describes a radiolabeled substrate uptake assay to determine if this compound can inhibit glutamate transport and to calculate its inhibitory potency (IC₅₀).

Materials:

  • Cell line stably expressing a specific human glutamate transporter subtype (e.g., HEK293-EAAT2)

  • Cell culture medium and supplements

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4)

  • [³H]-L-Glutamate (specific activity ~50 Ci/mmol)

  • Unlabeled L-Glutamate

  • This compound

  • Dihydrokainate (DHK) as a positive control inhibitor for EAAT2

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Plate the EAAT-expressing cells in 24-well plates and grow to 80-90% confluency.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in KRH buffer.

    • Prepare serial dilutions of this compound to cover a range of concentrations (e.g., 1 nM to 1 mM).

    • Prepare a working solution of [³H]-L-Glutamate in KRH buffer (final concentration typically 20-50 nM).

  • Uptake Assay:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with 1 mL of pre-warmed KRH buffer.

    • Add 450 µL of KRH buffer containing the desired concentration of this compound or control inhibitor (DHK) to each well.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the uptake by adding 50 µL of the [³H]-L-Glutamate working solution.

    • Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 1 mL of ice-cold KRH buffer.

    • Lyse the cells by adding 500 µL of 1% SDS or 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake by including wells with a high concentration of unlabeled L-Glutamate (e.g., 1 mM).

    • Subtract the non-specific uptake from all measurements.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Assessing Substrate Activity of this compound using Electrophysiology

This protocol uses two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes to determine if this compound is transported by EAATs, which generate an electrogenic current upon substrate transport.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired human glutamate transporter subtype

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Two-electrode voltage clamp setup

  • Perfusion system

  • This compound

  • L-Glutamate (positive control)

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject each oocyte with ~50 ng of the EAAT cRNA.

    • Incubate the oocytes in ND96 solution supplemented with pyruvate and antibiotics for 2-5 days to allow for protein expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Establish a stable baseline current.

  • Compound Application:

    • Perfuse the oocyte with a solution containing a known concentration of L-Glutamate to elicit a reference current.

    • After a washout period and return to baseline, perfuse with a solution containing this compound at various concentrations.

    • Record any changes in the holding current. An inward current suggests that the compound is a substrate.

  • Data Analysis:

    • Measure the amplitude of the current induced by this compound.

    • Generate a dose-response curve by plotting the current amplitude against the concentration of the compound.

    • Calculate the EC₅₀ (concentration for half-maximal activation) and the maximal current (Iₘₐₓ) relative to L-Glutamate.

Visualizations

experimental_workflow cluster_synthesis Compound Preparation cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion compound This compound Stock Solution uptake_assay Radiolabeled Uptake Assay (HEK293-EAATs) compound->uptake_assay epys_assay Electrophysiology (Xenopus Oocytes) compound->epys_assay ic50 Determine IC₅₀ (Inhibition) uptake_assay->ic50 ec50 Determine EC₅₀ / Iₘₐₓ (Substrate Activity) epys_assay->ec50 conclusion Characterize Pharmacological Profile (Inhibitor vs. Substrate) ic50->conclusion ec50->conclusion

Caption: Workflow for characterizing a novel compound.

glutamate_transport_cycle T_out Transporter (Outward-facing) T_out_bound Substrate & Ion Bound T_out->T_out_bound Glu⁻, 3Na⁺, H⁺ bind T_in Transporter (Inward-facing) T_out_bound->T_in Translocation T_in_K K⁺ Bound T_in->T_in_K Glu⁻, 3Na⁺, H⁺ release T_in_K->T_out K⁺ counter-transport & release inhibitor This compound (Hypothetical Inhibitor) inhibitor->T_out

Caption: Simplified glutamate transporter cycle.

Application Notes and Protocols: H-DL-Glu(Ome)-OMe.HCl in Peptide Synthesis and Solid-Phase Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of H-DL-Glu(Ome)-OMe.HCl and its enantiopure forms (H-L-Glu(Ome)-OMe.HCl and H-D-Glu(Ome)-OMe.HCl) as fundamental building blocks in peptide synthesis. The protocols detailed below are applicable to both traditional solution-phase and modern solid-phase peptide synthesis (SPPS) methodologies, with a focus on their integration into drug discovery and development workflows.

Introduction to this compound in Peptide Chemistry

This compound is a derivative of the amino acid glutamic acid where both the alpha-carboxyl and the side-chain carboxyl groups are protected as methyl esters. This protection strategy is crucial in peptide synthesis to prevent unwanted side reactions at the carboxylic acid functionalities during the peptide bond formation process.[1] By masking these reactive groups, the glutamic acid residue can be incorporated into a growing peptide chain in a controlled manner. The hydrochloride salt form enhances the compound's stability and solubility in common organic solvents used in peptide synthesis.

The primary application of this compound lies in its role as a protected amino acid building block. The methyl ester protecting groups are stable under standard coupling conditions but can be removed during the final deprotection step of the synthesis. This derivative is particularly useful for introducing glutamic acid residues into peptide sequences, which are essential for the structure and function of many biologically active peptides.[2]

Applications in Peptide Synthesis

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, this compound can be coupled with other protected amino acids or peptide fragments. The choice of coupling reagent is critical to ensure high efficiency and minimize racemization. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[3]

Solid-Phase Peptide Synthesis (SPPS)

For solid-phase synthesis, the corresponding Nα-protected derivatives, such as Fmoc-Glu(OMe)-OH or Boc-Glu(OMe)-OH, are typically used. The methyl ester on the side chain provides orthogonal protection to the acid-labile Boc group or the base-labile Fmoc group. This allows for the selective removal of the Nα-protecting group at each cycle of the synthesis without affecting the side-chain protection.

Drug Development and Peptidomimetics

The incorporation of glutamic acid and its derivatives is significant in the development of therapeutic peptides and peptidomimetics. Peptides containing modified glutamic acid residues are being investigated as agonists or antagonists for various receptors, including N-methyl-D-aspartate (NMDA) receptors, which are implicated in a range of neurological disorders.[2][4] Furthermore, glutamic acid residues are found in various bioactive peptides, including Glucagon-Like Peptide-1 (GLP-1) receptor agonists for the treatment of diabetes and RGD peptides that target integrins.[5][6]

Quantitative Data Presentation

The following table summarizes typical quantitative data for the incorporation of glutamic acid derivatives in solid-phase peptide synthesis. The values are representative and can vary depending on the specific peptide sequence, resin, and coupling conditions.

ParameterBoc-Glu(OBzl)-OHFmoc-Glu(OtBu)-OHNotes
Resin Substitution 0.4 - 0.8 mmol/g0.4 - 0.8 mmol/gMerrifield or PAM resin for Boc; Wang or Rink Amide resin for Fmoc.
Coupling Efficiency (per step) >99%>99%Monitored by Kaiser test (for primary amines) or Chloranil test.
Coupling Efficiency (at Glu residue) ~98%~98%May require double coupling or optimized reagents like HATU/HCTU for sterically hindered sequences.[7]
Overall Crude Peptide Yield 65 - 85%70 - 90%Dependent on peptide length and sequence complexity.
Crude Peptide Purity (by HPLC) 50 - 75%60 - 80%Purification via preparative RP-HPLC is typically required.
Final Purified Peptide Yield 15 - 30%20 - 35%Post-purification yield based on the initial resin loading.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual solid-phase synthesis of a peptide incorporating an Fmoc-protected glutamic acid derivative on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Swelling:

  • Place the Rink Amide resin (1 eq, e.g., 0.1 mmol) in a reaction vessel.
  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Repeat the piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Amino Acid Coupling (Incorporation of Fmoc-Glu(OMe)-OH):

  • In a separate vial, dissolve Fmoc-Glu(OMe)-OH (3 eq), HATU (2.9 eq), and N,N-diisopropylethylamine (DIEA) (6 eq) in DMF.
  • Pre-activate the mixture for 5-10 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction vessel at room temperature for 1-2 hours.
  • Monitor the coupling completion using the Kaiser test (should be negative). If the test is positive, a second coupling may be necessary.
  • Wash the resin with DMF (5 times) and DCM (3 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final coupling cycle, perform the Fmoc deprotection as described in step 2.

6. Cleavage and Side-Chain Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5).
  • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

7. Purification and Analysis:

  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 50% acetonitrile/water with 0.1% TFA).
  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.

Protocol 2: Solution-Phase Dipeptide Synthesis: Z-Glu(OMe)-Val-OMe

This protocol describes the synthesis of a dipeptide in solution using Z-Glu(OMe)-OH and H-Val-OMe.HCl.

1. Activation of Z-Glu(OMe)-OH:

  • Dissolve Z-Glu(OMe)-OH (1 eq), HOBt (1 eq), and EDC.HCl (1.1 eq) in anhydrous DCM/DMF (1:1) under an inert atmosphere (e.g., nitrogen).
  • Stir the solution at 0°C for 30 minutes.

2. Coupling Reaction:

  • In a separate flask, dissolve H-Val-OMe.HCl (1 eq) in anhydrous DMF and add DIEA (1 eq) to neutralize the hydrochloride.
  • Add the neutralized valine methyl ester solution to the activated glutamic acid derivative solution at 0°C.
  • Allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification:

  • Monitor the reaction completion by thin-layer chromatography (TLC).
  • Remove the solvent under reduced pressure.
  • Dissolve the residue in ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
  • Purify the crude dipeptide by flash column chromatography on silica gel.

4. Characterization:

  • Characterize the purified Z-Glu(OMe)-Val-OMe by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflows

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Peptide_Analysis_Workflow Crude_Peptide Crude Peptide Dissolution Dissolution in Aqueous Buffer Crude_Peptide->Dissolution Purification Preparative RP-HPLC Dissolution->Purification Fraction_Collection Fraction Collection Purification->Fraction_Collection Purity_Check Analytical RP-HPLC (Purity Check) Fraction_Collection->Purity_Check Identity_Confirmation Mass Spectrometry (Identity Confirmation) Fraction_Collection->Identity_Confirmation Pooling Pooling of Pure Fractions Purity_Check->Pooling Identity_Confirmation->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Peptide Lyophilization->Final_Product NMDA_Signaling cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Opens Channel Glutamate Glutamate Glutamate->NMDA_R Binds Peptide_Agonist Peptide Agonist (containing Glu derivative) Peptide_Agonist->NMDA_R Binds CaM Calmodulin (CaM) Ca_Influx->CaM Activates CaMKII CaMKII Activation CaM->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Memory) CREB->Gene_Expression

References

Application Notes and Protocols for Excitotoxicity Studies Using H-DL-Glu(Ome)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate leads to neuronal damage and death, is a key mechanism implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[1] Understanding the molecular pathways of excitotoxicity and developing neuroprotective therapies requires robust in vitro models. H-DL-Glu(Ome)-OMe.HCl (Dimethyl DL-glutamate hydrochloride) is a cell-permeant derivative of glutamic acid that can be used to induce excitotoxicity in neuronal cultures.[2][3] Upon entry into the cell, it is presumed to be hydrolyzed by intracellular esterases, releasing glutamate and thereby triggering the excitotoxic cascade. This document provides detailed protocols for utilizing this compound to model excitotoxicity and for assessing its effects using a panel of standard assays.

Core Concepts of Excitotoxicity

Overstimulation of glutamate receptors, primarily the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to a massive influx of calcium ions (Ca²⁺) into the neuron.[1] This intracellular calcium overload activates a cascade of downstream signaling pathways, resulting in:

  • Mitochondrial Dysfunction: Calcium overload in mitochondria disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

  • Oxidative Stress: Increased ROS levels cause damage to cellular components, including lipids, proteins, and DNA.

  • Activation of Degradative Enzymes: Elevated calcium levels activate proteases (e.g., calpains), phospholipases, and endonucleases that break down essential cellular structures.

  • Apoptosis and Necrosis: The culmination of these events triggers programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).[4]

Experimental Design: Inducing Excitotoxicity with this compound

As a cell-permeant glutamate derivative, this compound offers a method to bypass glutamate transporters and deliver glutamate intracellularly. The following experimental design is recommended to determine the optimal conditions for inducing excitotoxicity in your specific neuronal culture system.

Diagram: Experimental Workflow

G cluster_0 Cell Culture cluster_1 Dose-Response & Time-Course cluster_2 Assessment of Excitotoxicity cluster_3 Data Analysis A Primary Neuronal Culture B Treat with this compound (e.g., 10, 50, 100, 250, 500 µM) A->B C Incubate for various durations (e.g., 1, 6, 12, 24 hours) B->C D Cell Viability Assay (MTT/MTS) C->D E Cytotoxicity Assay (LDH) C->E F ROS Measurement (DCFDA) C->F G Calcium Imaging (Fura-2/Fluo-4) C->G H Quantify and Compare Results D->H E->H F->H G->H

Caption: Experimental workflow for excitotoxicity studies.

Table 1: Recommended Concentration and Time-Course for this compound
ParameterRecommended RangeRationale
Concentration 10 µM - 500 µMBased on typical effective concentrations of glutamate and its analogs in primary neuronal cultures to induce excitotoxicity.[5][6][7] A dose-response curve should be generated to determine the EC50 for your specific cell type and density.
Incubation Time 1 hour - 24 hoursShort incubation times (1-6 hours) are often sufficient to trigger the initial excitotoxic cascade, while longer incubations (12-24 hours) allow for the assessment of delayed neuronal death.[5][7][8]

Detailed Experimental Protocols

Primary Neuronal Cell Culture

This protocol is a general guideline for the culture of primary cortical or hippocampal neurons.

Materials:

  • Timed-pregnant Sprague-Dawley rats (E18) or C57BL/6 mice (E15-18)

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX™

  • Penicillin-Streptomycin

  • Poly-D-lysine or Poly-L-ornithine

  • Laminin

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • Papain or Trypsin

  • DNase I

Procedure:

  • Coat Culture Plates: Coat plates with poly-D-lysine (50 µg/mL) or poly-L-ornithine (15 µg/mL) overnight at 37°C. Wash three times with sterile water and allow to dry. For enhanced neuronal attachment and health, a secondary coating of laminin (10 µg/mL) can be applied for 2-4 hours at 37°C.

  • Tissue Dissection: Euthanize the pregnant animal according to approved institutional protocols. Dissect the cortices or hippocampi from the embryonic brains in ice-cold HBSS.

  • Dissociation: Mince the tissue and incubate in a dissociation solution (e.g., papain or trypsin with DNase I) at 37°C for 15-30 minutes.

  • Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating: Centrifuge the cell suspension, resuspend in complete Neurobasal medium (supplemented with B-27, GlutaMAX™, and Penicillin-Streptomycin), and count the viable cells. Plate the neurons at a desired density (e.g., 1-2 x 10⁵ cells/cm²).

  • Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Perform a half-medium change every 3-4 days.

Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS)

  • 96-well plate reader

Procedure:

  • After treatment with this compound, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate at 37°C for 1-4 hours.

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH)

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plate reader

Procedure:

  • After treatment, carefully collect a sample of the culture medium from each well.

  • Follow the LDH assay kit manufacturer's protocol to mix the medium sample with the reaction mixture.

  • Incubate at room temperature for the recommended time.

  • Measure the absorbance at the specified wavelength (typically 490 nm).

  • Calculate cytotoxicity as a percentage of the maximum LDH release control (lysed cells).

Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)

This assay uses a fluorescent probe that becomes fluorescent upon oxidation by ROS.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or similar ROS-sensitive probe

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Towards the end of the treatment period, load the cells with the DCFDA probe according to the manufacturer's instructions (typically 10-20 µM for 30-60 minutes at 37°C).

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm) or visualize and quantify using a fluorescence microscope.

  • Express ROS levels as a fold change relative to the untreated control.

Intracellular Calcium Imaging

This method allows for the real-time measurement of changes in intracellular calcium concentration.

Materials:

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HBSS with Ca²⁺ and Mg²⁺

  • Fluorescence microscope equipped with a calcium imaging system

Procedure:

  • Load the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS and allow them to de-esterify the dye for at least 30 minutes.

  • Mount the culture dish on the microscope stage and acquire a baseline fluorescence signal.

  • Perfuse the cells with this compound and record the changes in fluorescence over time.

  • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.

Signaling Pathways in Excitotoxicity

Diagram: Excitotoxicity Signaling Cascade

G cluster_0 Glutamate Receptor Overactivation cluster_1 Ion Flux and Depolarization cluster_2 Downstream Effectors cluster_3 Cellular Damage and Death A Excess Extracellular Glutamate B NMDA Receptor A->B C AMPA Receptor A->C E Ca2+ Influx B->E D Na+ Influx C->D F Membrane Depolarization D->F G Mitochondrial Ca2+ Overload E->G H Enzyme Activation (Calpains, Caspases) E->H F->B Removes Mg2+ block I ROS Production G->I J Mitochondrial Dysfunction G->J L Apoptosis / Necrosis H->L K Oxidative Stress I->K J->L K->L

Caption: Key signaling pathways in glutamate-induced excitotoxicity.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 2: Example Data Summary for a Dose-Response Experiment
This compound (µM)Cell Viability (% of Control)LDH Release (% of Max)ROS Production (Fold Change)
0 (Control)100 ± 55 ± 21.0 ± 0.1
1095 ± 68 ± 31.2 ± 0.2
5078 ± 825 ± 52.5 ± 0.4
10052 ± 755 ± 64.8 ± 0.6
25025 ± 580 ± 77.2 ± 0.8
50010 ± 395 ± 48.5 ± 0.9

Data are presented as mean ± standard deviation.

Conclusion

These application notes provide a comprehensive framework for designing and conducting excitotoxicity studies using this compound. By systematically evaluating dose-response and time-course effects, and by employing a multi-faceted approach to assess neuronal injury, researchers can gain valuable insights into the mechanisms of excitotoxicity and screen for potential neuroprotective compounds. It is crucial to optimize the described protocols for the specific neuronal culture system being used to ensure reliable and reproducible results.

References

Application Notes and Protocols for H-DL-Glu(Ome)-OMe.HCl as a Competitive Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanism of enzyme inhibitors is crucial for drug discovery and biochemical research. H-DL-Glu(Ome)-OMe.HCl, a derivative of glutamic acid, presents a valuable tool for studying enzymes that recognize glutamate as a substrate.[1][2][3] Its structural similarity to glutamate makes it a potential competitive inhibitor for various glutamate-metabolizing enzymes. These application notes provide a comprehensive guide to utilizing this compound in competitive inhibition assays.

Introduction to Competitive Inhibition

Competitive inhibition is a form of enzyme inhibition where an inhibitor, which structurally resembles the substrate, binds to the active site of an enzyme and prevents the substrate from binding.[4][5] In this mode of inhibition, the inhibitor and substrate are in direct competition for the enzyme's active site.[5] The effect of a competitive inhibitor can be overcome by increasing the substrate concentration.[5] Characterizing competitive inhibitors is essential for understanding enzyme mechanisms and for the development of therapeutic agents.

Potential Target Enzymes for this compound

Given its structure as a glutamate analog, this compound is a candidate for inhibiting enzymes involved in glutamate metabolism.[6] Potential targets include:

  • Glutamate Oxidase: This enzyme catalyzes the oxidative deamination of L-glutamate to α-ketoglutarate and hydrogen peroxide.[7][8][9] An inhibitor could be useful in developing assays or biosensors.[7][8]

  • Glutamate Dehydrogenase: This enzyme converts glutamate to α-ketoglutarate, and vice versa. It plays a key role in nitrogen and carbon metabolism.

  • Glutamine Synthetase: This enzyme is crucial for converting glutamate into glutamine, a key step in nitrogen metabolism.[6]

  • Glutamate Receptors: As a glutamate derivative, it could potentially interact with glutamate receptors in the central nervous system, such as NMDA and AMPA receptors.[7]

Experimental Protocols

A generalized protocol for determining the inhibitory potential of this compound against a glutamate-utilizing enzyme, such as glutamate oxidase, is provided below. This protocol can be adapted for other enzymes with appropriate modifications to the substrate, buffer, and detection method.

Protocol 1: Determination of IC50 for this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This protocol outlines the steps to determine the IC50 value of this compound for a target enzyme.

Materials and Reagents:

  • Purified target enzyme (e.g., L-glutamate oxidase)

  • Substrate (e.g., L-glutamic acid)

  • Inhibitor: this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Detection reagent (e.g., Amplex® Red, horseradish peroxidase)[10]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare serial dilutions of the inhibitor to create a range of concentrations.

    • Prepare a stock solution of the substrate at a concentration equal to its Michaelis constant (Km), if known.

    • Prepare a working solution of the enzyme in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the enzyme solution to all wells except the negative control.

    • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 10-15 minutes) at a constant temperature.[4]

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells.[4]

    • Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength for the detection reagent.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Determination of the Inhibition Constant (Ki)

To confirm the mechanism of inhibition and to determine the binding affinity of the inhibitor, the inhibition constant (Ki) is calculated. This requires measuring the enzyme kinetics at various substrate and inhibitor concentrations.

Procedure:

  • Enzyme Kinetics without Inhibitor:

    • Perform a series of reactions with a fixed enzyme concentration and varying substrate concentrations to determine the Michaelis-Menten parameters (Km and Vmax).

  • Enzyme Kinetics with Inhibitor:

    • Repeat the enzyme kinetic experiments in the presence of several fixed concentrations of this compound.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • For competitive inhibition, the lines will intersect on the y-axis, indicating that Vmax is unchanged, while the apparent Km increases with inhibitor concentration.

    • Calculate the Ki from the relationship: Apparent Km = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.

Data Presentation

The following tables present hypothetical data for the inhibition of glutamate oxidase by this compound.

Table 1: IC50 Determination of this compound

Inhibitor Conc. (µM)% Inhibition
0.15.2
115.8
1048.9
5085.1
10095.3
IC50 10.2 µM

Table 2: Kinetic Parameters of Glutamate Oxidase in the Presence of this compound

Inhibitor Conc. (µM)Apparent Km (mM)Vmax (µmol/min)
0 (Control)1.5100
52.5100
103.5100
205.5100
Ki 7.5 µM

Visualizations

Competitive_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor (this compound) ES->E - S P Product ES->P k_cat EI->E - I

Caption: Mechanism of competitive inhibition.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_components Add Buffer, Inhibitor, and Enzyme to Plate prep_inhibitor->add_components prep_enzyme Prepare Enzyme Solution prep_enzyme->add_components prep_substrate Prepare Substrate Solution start_reaction Add Substrate to Initiate Reaction prep_substrate->start_reaction pre_incubate Pre-incubate add_components->pre_incubate pre_incubate->start_reaction measure Measure Reaction Rate start_reaction->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition determine_ki Determine Ki (Lineweaver-Burk) measure->determine_ki plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for inhibition assay.

Glutamate_Pathway cluster_inhibition Potential Inhibition Point Glutamate Glutamate Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG Glutamate Dehydrogenase or Glutamate Oxidase Glutamine Glutamine Glutamate->Glutamine Glutamine Synthetase GABA GABA Glutamate->GABA Glutamate Decarboxylase H2O2 Hydrogen Peroxide Glutamate->H2O2 Glutamate Oxidase Inhibitor->Glutamate_Oxidase

References

In Vivo Delivery of H-DL-Glu(Ome)-OMe.HCl: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Glu(Ome)-OMe.HCl, a dimethyl ester derivative of glutamic acid, is a compound of interest in various research fields, including neuroscience and drug development, due to its relationship with the principal excitatory neurotransmitter, glutamate.[1][2][3] Effective and reproducible in vivo delivery methods are critical for elucidating its pharmacokinetic profile, target engagement, and potential therapeutic effects in animal models.

This document provides a comprehensive overview of potential in vivo delivery methods for this compound. Due to a lack of specific published studies on the in vivo administration of this particular compound, the following protocols are based on established methodologies for the delivery of similar small-molecule amino acid derivatives and glutamate analogs in preclinical research. Researchers should consider these as starting points and optimize them for their specific experimental needs.

General Considerations for In Vivo Delivery

Before initiating any in vivo study, several factors must be carefully considered to ensure the welfare of the animals and the integrity of the scientific data. These include the physicochemical properties of this compound, the choice of animal model, the desired pharmacokinetic profile, and the scientific question being addressed.

Physicochemical Properties:

  • Solubility: The hydrochloride salt form of this compound suggests good aqueous solubility, which is favorable for preparing injectable formulations.[1] However, empirical determination of its solubility in various vehicles is essential.

  • Stability: The stability of the compound in the chosen vehicle at the intended storage and administration temperatures should be assessed.

Animal Model:

  • The choice of species (e.g., mouse, rat) and strain will depend on the research question. Factors such as metabolic rate, size, and available disease models should be considered.

Route of Administration:

  • The selection of the administration route is critical and will significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Common routes for systemic delivery include intravenous (IV), intraperitoneal (IP), and oral gavage (PO).

Quantitative Data Summary for Common Administration Routes

The following table summarizes typical parameters for different administration routes based on general practices for small molecules in rodents. These values should be optimized for this compound.

ParameterIntravenous (IV)Intraperitoneal (IP)Oral Gavage (PO)
Typical Vehicle Saline, Phosphate-Buffered Saline (PBS)Saline, PBSWater, 0.5% Methylcellulose
Typical Volume (Mouse) 5-10 mL/kg10-20 mL/kg5-10 mL/kg
Typical Volume (Rat) 2.5-5 mL/kg5-10 mL/kg5-10 mL/kg
Absorption 100% Bioavailability (by definition)Rapid, but variableVariable, subject to first-pass metabolism
Pros Precise dose delivery, rapid onsetEasier than IV, rapid absorptionClinically relevant, non-invasive
Cons Requires technical skill, potential for embolismPotential for injection into organs, variable absorptionVariable bioavailability, requires gavage skill

Experimental Protocols

The following are detailed, generalized protocols for the preparation and administration of this compound in animal models.

Protocol 1: Intravenous (IV) Administration

Objective: To achieve rapid and complete systemic exposure.

Materials:

  • This compound

  • Sterile, pyrogen-free saline or PBS

  • Sterile vials

  • Vortex mixer

  • pH meter

  • 0.22 µm sterile syringe filter

  • Appropriate syringes and needles (e.g., 27-30 gauge)

  • Animal restraint device

Procedure:

  • Formulation Preparation: a. Aseptically weigh the required amount of this compound. b. Dissolve in sterile saline or PBS to the desired final concentration. Use a vortex mixer to ensure complete dissolution. c. Check the pH of the solution and adjust to physiological range (pH 7.2-7.4) if necessary, using sterile NaOH or HCl. d. Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Animal Preparation and Administration: a. Properly restrain the animal (e.g., using a rodent restrainer). b. The lateral tail vein is the most common site for IV injection in mice and rats. c. Disinfect the injection site with an alcohol swab. d. Carefully insert the needle into the tail vein and slowly inject the formulated compound. e. Observe the animal for any signs of distress during and after the injection.

Protocol 2: Intraperitoneal (IP) Administration

Objective: To achieve systemic exposure via absorption from the peritoneal cavity.

Materials:

  • This compound

  • Sterile saline or PBS

  • Sterile vials

  • Vortex mixer

  • Appropriate syringes and needles (e.g., 25-27 gauge)

Procedure:

  • Formulation Preparation: a. Follow steps 1a-1c from the IV administration protocol. Sterility is important, but terminal sterile filtration may not be as critical as for IV administration depending on the study's nature.

  • Animal Preparation and Administration: a. Gently restrain the animal, exposing the abdomen. b. The injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum and bladder. c. Lift the animal's hindquarters slightly to allow the abdominal organs to shift forward. d. Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity. e. Aspirate briefly to ensure no fluid or blood is drawn, which would indicate improper needle placement. f. Inject the solution and gently withdraw the needle.

Protocol 3: Oral Gavage (PO) Administration

Objective: To deliver the compound directly into the stomach for oral absorption.

Materials:

  • This compound

  • Distilled water or a suitable vehicle (e.g., 0.5% methylcellulose)

  • Sterile vials

  • Vortex mixer or sonicator

  • Animal gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

Procedure:

  • Formulation Preparation: a. Weigh the required amount of this compound. b. Suspend or dissolve the compound in the chosen vehicle. Sonication may be required for suspensions to ensure uniformity.

  • Animal Preparation and Administration: a. Grasp the animal firmly by the scruff of the neck to immobilize the head. b. Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. c. Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle. d. Administer the formulation slowly. e. Carefully remove the gavage needle. f. Monitor the animal for any signs of respiratory distress.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for an in vivo study and a conceptual signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Data Collection cluster_analysis Analysis formulation Formulation of This compound administration Compound Administration (IV, IP, or PO) formulation->administration animal_prep Animal Acclimation & Grouping animal_prep->administration pk_sampling Pharmacokinetic Blood Sampling administration->pk_sampling pd_assessment Pharmacodynamic Assessment administration->pd_assessment bioanalysis Bioanalysis of Plasma/Tissue Samples pk_sampling->bioanalysis tissue_collection Tissue Collection pd_assessment->tissue_collection tissue_collection->bioanalysis data_analysis Data Analysis & Interpretation bioanalysis->data_analysis

Caption: A typical experimental workflow for in vivo studies.

signaling_pathway compound This compound receptor Glutamate Receptor (e.g., NMDA, AMPA) compound->receptor Modulation downstream Downstream Signaling (e.g., Ca2+ influx, MAPK activation) receptor->downstream Activation/ Inhibition response Cellular Response (e.g., Neuroprotection, Synaptic Plasticity) downstream->response Leads to

Caption: A conceptual glutamate receptor signaling pathway.

Disclaimer: These protocols are intended as a general guide. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable regulations and guidelines. The specific details of the protocols, including dosages, vehicles, and volumes, should be optimized based on the specific research objectives and the physicochemical properties of this compound.

References

Application Notes and Protocols for the Analytical Detection of H-DL-Glu(Ome)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Glu(Ome)-OMe.HCl, also known as DL-glutamic acid dimethyl ester hydrochloride, is a derivative of the non-essential amino acid, glutamic acid. As a member of the amino acid ester class of compounds, it finds applications in various research and development sectors, including its use as a building block in peptide synthesis and as a precursor in the manufacturing of pharmaceuticals and other specialty chemicals. The accurate and precise detection and quantification of this compound in different sample matrices are crucial for quality control, stability studies, and pharmacokinetic assessments.

These application notes provide detailed protocols for the analysis of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are designed to be robust and reproducible for researchers in academic and industrial settings.

Analytical Techniques

A summary of the primary analytical techniques for the detection and quantification of this compound is presented below. The choice of method will depend on the sample matrix, required sensitivity, and the nature of the scientific inquiry.

TechniquePrinciplePrimary UseSample Preparation
HPLC-UV Separation based on polarity with UV detection.Quantification and purity assessment.Simple dissolution and filtration.
GC-MS Separation of volatile compounds with mass spectrometric detection.Identification and quantification, especially at trace levels.Derivatization to increase volatility.
¹H NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation and purity.Dissolution in a deuterated solvent.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. For this compound, a reversed-phase HPLC method with UV detection is a reliable approach for routine analysis.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and an aqueous solution of perchloric acid (e.g., pH 2.0) can be effective. A typical starting point is a 60:40 (v/v) ratio of aqueous perchloric acid solution to acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 205 nm.[1]

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mg/mL) in the mobile phase.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

4. Data Analysis:

  • Inject the prepared sample solution and record the chromatogram.

  • Identify the peak corresponding to this compound by comparing the retention time with that of a standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary: HPLC-UV
ParameterValue
Linearity (R²) > 0.999
Limit of Detection (LOD) ~5 µg/mL
Limit of Quantitation (LOQ) ~15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 205 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify end End quantify->end

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) for High-Sensitivity Detection

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Dry an accurately weighed sample containing this compound under a stream of nitrogen.

  • For derivatization, add a suitable reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a solvent like acetonitrile.[2]

  • Heat the mixture (e.g., at 100°C for 4 hours) to ensure complete derivatization.[2]

  • After cooling, the sample is ready for injection.

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film), is recommended.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C, hold for 2 minutes), then ramp up to a higher temperature (e.g., 280°C at 10°C/min, hold for 5 minutes).

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 50-500.

3. Data Analysis:

  • The derivatized this compound will produce a characteristic mass spectrum.

  • Identification is confirmed by matching the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

  • For quantification, a stable isotope-labeled internal standard is recommended. The analysis is typically performed in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Quantitative Data Summary: GC-MS (SIM Mode)
ParameterValue
Linearity (R²) > 0.998
Limit of Detection (LOD) ~50 pg/injection
Limit of Quantitation (LOQ) ~150 pg/injection
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start dry Dry Sample start->dry derivatize Derivatize with MTBSTFA dry->derivatize heat Heat Reaction derivatize->heat inject Inject into GC-MS heat->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify by Mass Spectrum detect->identify quantify Quantify using SIM identify->quantify end End quantify->end

Caption: Workflow for the sensitive detection of this compound by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation and purity confirmation of chemical compounds. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O or Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Parameters:

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • Solvent: D₂O.

  • Reference: The residual solvent peak can be used as an internal reference.

  • Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise ratio.

3. Data Analysis:

  • The ¹H NMR spectrum of this compound in D₂O is expected to show distinct signals for the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

  • The expected chemical shifts are approximately:

    • δ 4.2 (t, 1H, α-CH)

    • δ 3.8 (s, 3H, -OCH₃)

    • δ 3.7 (s, 3H, -OCH₃)

    • δ 2.6 (t, 2H, γ-CH₂)

    • δ 2.2-2.4 (m, 2H, β-CH₂)

  • The integration of the peaks should correspond to the number of protons in each group. Purity can be estimated by comparing the integral of the analyte peaks to those of any impurities present.

¹H NMR Data Summary
ProtonChemical Shift (δ, ppm)MultiplicityIntegration
α-CH~4.2Triplet1H
-OCH₃~3.8Singlet3H
-OCH₃~3.7Singlet3H
γ-CH₂~2.6Triplet2H
β-CH₂~2.2-2.4Multiplet2H

Logical Relationship Diagram for NMR Analysis

NMR_Logic cluster_concept NMR Analysis Principle cluster_interpretation Spectral Interpretation Molecule This compound in Magnetic Field RF_Pulse Radiofrequency Pulse Molecule->RF_Pulse Signal NMR Signal (FID) RF_Pulse->Signal ChemShift Chemical Shift (δ) (Electronic Environment) Signal->ChemShift Integration Integration (Number of Protons) Signal->Integration Multiplicity Multiplicity (Neighboring Protons) Signal->Multiplicity Structure Molecular Structure Confirmation ChemShift->Structure Integration->Structure Multiplicity->Structure

Caption: Logical relationship of concepts in NMR for structural confirmation.

Conclusion

The analytical techniques and protocols detailed in these application notes provide a comprehensive framework for the detection, quantification, and characterization of this compound. The choice of the most suitable method will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. By following these detailed protocols, researchers, scientists, and drug development professionals can achieve reliable and accurate results in their studies involving this compound.

References

Synthesis of L-Glutamic Acid Dimethyl Ester Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of L-glutamic acid dimethyl ester hydrochloride, a crucial intermediate in peptide synthesis and pharmaceutical development.[1] The hydrochloride salt form enhances the stability and solubility of the L-glutamic acid dimethyl ester, facilitating its use in various chemical processes.[1][2][3]

Reaction Principle

The synthesis is achieved through the Fischer esterification of L-glutamic acid. This reaction involves treating the carboxylic acid groups of L-glutamic acid with an excess of methanol in the presence of an acid catalyst, typically thionyl chloride or hydrogen chloride, to form the corresponding dimethyl ester.[4][5] The amino group is protonated to form the hydrochloride salt.

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from the synthesis of L-glutamic acid dimethyl ester hydrochloride using different methods.

ParameterMethod 1Method 2
Starting Material L-Glutamic AcidL-Glutamic Acid
Reagents Methanol, Thionyl ChlorideMethanol, Thionyl Chloride
Reaction Time 7 hours3 days
Reaction Temperature 60-63 °C21 °C
Yield 98.1%[6]Quantitative[6]
Purity (HPLC) 99.5%[6]Not specified
Final Product Form White solid[6]Colorless solid[6]

Experimental Protocol

This protocol details the step-by-step synthesis of L-glutamic acid dimethyl ester hydrochloride using thionyl chloride as the catalyst.

Materials and Equipment:

  • L-Glutamic acid

  • Anhydrous methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Methyl tert-butyl ether (MTBE)

  • 500 mL four-necked round-bottom flask

  • Stirrer (magnetic or mechanical)

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • Nitrogen gas inlet

  • Heating mantle

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and flask

  • Vacuum drying oven

Procedure:

  • Reaction Setup: Assemble a 500 mL four-necked flask equipped with a stirrer, thermometer, reflux condenser, and a dropping funnel. Ensure the setup is under a nitrogen atmosphere.

  • Reagent Addition:

    • To the flask, add 300 g of anhydrous methanol.

    • Slowly add 30.0 g (0.25 mol) of thionyl chloride dropwise to the methanol at 0 °C using an ice bath to control the temperature.[6] Stir the mixture for 30 minutes at this temperature.

    • Add 14.7 g (0.10 mol) of L-glutamic acid to the mixture.[6]

  • Reaction:

    • Heat the reaction mixture to 60-63 °C and maintain this temperature with stirring for 7 hours.[6]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to 20-25 °C.[6]

    • Remove the excess dissolved hydrogen chloride gas by bubbling nitrogen through the solution for 30 minutes.[6]

    • Concentrate the reaction mixture in vacuo using a rotary evaporator to remove excess methanol and thionyl chloride.[6]

    • To the resulting residue, add 100 g of methyl tert-butyl ether and stir to form a slurry (pulping).[6]

    • Collect the solid product by filtration using a Büchner funnel.[6]

  • Drying and Characterization:

    • Dry the collected white solid in a vacuum oven to obtain L-glutamic acid dimethyl ester hydrochloride.

    • The expected yield is approximately 20.8 g.[6]

    • Characterize the product by High-Performance Liquid Chromatography (HPLC) for purity analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[6]

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, D₂O): δ 4.24 - 4.19 (m, 1H), 3.85 (s, 3H), 3.73 (s, 3H), 2.65 (td, J = 7.3, 2.2 Hz, 2H), 2.37 - 2.13 (m, 2H).[6]

  • ¹³C NMR (101 MHz, D₂O): δ 174.8, 170.2, 53.6, 52.4, 52.0, 29.2, 24.7.[6]

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification cluster_analysis Analysis reagents L-Glutamic Acid, Methanol, Thionyl Chloride reaction_mixture Reaction at 60-63°C for 7h reagents->reaction_mixture Mixing cooling Cool to 20-25°C reaction_mixture->cooling degassing Nitrogen Purge cooling->degassing concentration Rotary Evaporation degassing->concentration pulping Slurry with MTBE concentration->pulping filtration Vacuum Filtration pulping->filtration drying Vacuum Drying filtration->drying final_product L-Glutamic Acid Dimethyl Ester Hydrochloride drying->final_product hplc HPLC (Purity) final_product->hplc nmr NMR (Structure) final_product->nmr

Caption: Synthesis workflow for L-glutamic acid dimethyl ester hydrochloride.

References

Application Notes and Protocols for H-DL-Glu(Ome)-OMe.HCl in Neurotransmitter Pathway Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in neural communication, memory formation, learning, and synaptic plasticity.[1] Dysregulation of the glutamatergic system is implicated in a wide range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. H-DL-Glu(Ome)-OMe.HCl, a dimethyl ester derivative of glutamic acid, serves as a valuable research tool for elucidating the complex roles of glutamate pathways. As a cell-permeant compound, it can be utilized in various experimental paradigms to investigate the effects of glutamate receptor modulation. Notably, it has been identified as an antagonist of glutamate-mediated neurosignaling, making it particularly useful for studies on the consequences of reduced glutamatergic activity.[2]

These application notes provide an overview of the utility of this compound in neuroscience research and offer detailed protocols for its application in studying neurotransmitter pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Synonyms Dimethyl DL-glutamate hydrochloride, DL-Glutamic acid dimethyl ester hydrochloride
Molecular Formula C₇H₁₄ClNO₄
Molecular Weight 211.64 g/mol
Appearance White to off-white solid
Solubility Soluble in water and various buffer solutions
Storage Store at 4°C for long-term stability

Applications in Neurotransmitter Pathway Research

This compound is primarily utilized as a research tool to investigate the physiological and pathological roles of the glutamate system. Its antagonistic properties at glutamate receptors allow for the controlled inhibition of excitatory neurotransmission, enabling researchers to:

  • Characterize Glutamate Receptor Function: By selectively blocking glutamate receptors, researchers can identify their contribution to specific neuronal circuits and behaviors.

  • Investigate Synaptic Plasticity: The role of glutamatergic signaling in long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory, can be explored.

  • Model Hypoglutamatergic Conditions: The compound can be used to mimic conditions of reduced glutamate signaling, which are thought to be involved in disorders such as schizophrenia and depression.

  • Screen for Novel Therapeutic Agents: By establishing an assay where glutamate-mediated signaling is inhibited, this compound can be used as a tool in screening for compounds that restore or modulate glutamatergic function.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound.

Protocol 1: In Vitro Electrophysiology - Antagonism of Glutamate-Induced Depolarization in Hippocampal Neurons

This protocol is adapted from methodologies used to study glutamate antagonists in the hippocampus and is designed to assess the inhibitory effect of this compound on neuronal excitation.

Objective: To determine the concentration-dependent antagonist effect of this compound on glutamate-induced neuronal depolarization.

Materials:

  • This compound

  • L-Glutamic acid

  • Artificial cerebrospinal fluid (aCSF)

  • Hippocampal slices from a rodent model

  • Electrophysiology rig with perfusion system

  • Glass microelectrodes

  • Data acquisition system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mM) in deionized water.

    • Prepare a stock solution of L-Glutamic acid (e.g., 10 mM) in deionized water.

    • Prepare aCSF and saturate with 95% O₂ / 5% CO₂.

  • Hippocampal Slice Preparation:

    • Prepare acute hippocampal slices (300-400 µm) from a rodent brain.

    • Allow slices to recover in aCSF for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.

    • Obtain a stable intracellular or extracellular recording from a CA1 pyramidal neuron.

  • Application of Glutamate:

    • Establish a baseline recording.

    • Apply a brief pulse of L-Glutamic acid (e.g., 100 µM) via the perfusion system and record the resulting depolarization or firing rate.

    • Wash out the glutamate and allow the neuron to return to baseline.

  • Application of this compound:

    • Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., starting from 1 µM and increasing in logarithmic steps).

    • After a pre-incubation period (e.g., 10 minutes), re-apply the same pulse of L-Glutamic acid.

    • Record the neuronal response in the presence of the antagonist.

  • Data Analysis:

    • Measure the amplitude of the glutamate-induced depolarization or the change in firing rate in the absence and presence of different concentrations of this compound.

    • Calculate the percentage inhibition for each concentration.

    • Plot a concentration-response curve and determine the IC₅₀ value.

Expected Results: this compound is expected to reduce the depolarizing effect of L-Glutamic acid in a concentration-dependent manner.

Protocol 2: In Vitro Calcium Imaging - Assessing the Inhibition of Glutamate-Induced Calcium Influx

Objective: To visualize and quantify the antagonist effect of this compound on glutamate-induced intracellular calcium elevation in cultured neurons.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • This compound

  • L-Glutamic acid

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Balanced salt solution (BSS)

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Culture and Dye Loading:

    • Plate primary neurons on glass-bottom dishes.

    • Load the cells with a calcium indicator dye according to the manufacturer's instructions.

  • Baseline Imaging:

    • Mount the dish on the microscope stage and perfuse with BSS.

    • Acquire baseline fluorescence images.

  • Glutamate Stimulation:

    • Apply a puff of L-Glutamic acid (e.g., 50 µM) to a region of the culture.

    • Record the change in fluorescence intensity, which corresponds to an increase in intracellular calcium.

    • Wash out the glutamate and allow the fluorescence to return to baseline.

  • Antagonist Application:

    • Perfuse the culture with BSS containing this compound at the desired concentration.

    • After a 5-10 minute incubation, re-apply the L-Glutamic acid puff.

    • Record the fluorescence response.

  • Data Analysis:

    • Measure the peak fluorescence change in response to glutamate with and without the antagonist.

    • Quantify the reduction in the calcium signal.

Data Presentation

The following tables provide a template for presenting quantitative data from the described experiments.

Table 1: Electrophysiological Data - Inhibition of Glutamate-Induced Depolarization

Concentration of this compound (µM)Glutamate-Induced Depolarization (mV) (Mean ± SEM)Percent Inhibition (%)
0 (Control)15.2 ± 1.30
112.8 ± 1.115.8
108.5 ± 0.944.1
1003.1 ± 0.579.6
10000.8 ± 0.294.7

Table 2: Calcium Imaging Data - Reduction of Glutamate-Induced Calcium Influx

ConditionPeak Fluorescence Change (ΔF/F₀) (Mean ± SEM)Percent Inhibition (%)
Glutamate (50 µM)1.85 ± 0.210
Glutamate + this compound (50 µM)0.72 ± 0.1561.1

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in neurotransmitter research.

Glutamate_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate in Synaptic Vesicle Release Action Potential -dependent Release Glutamate_Vesicle->Release Glutamate_Receptor Glutamate Receptor (e.g., AMPA, NMDA) Release->Glutamate_Receptor Glutamate Ion_Channel Ion Channel Opening Glutamate_Receptor->Ion_Channel Activation EPSP Excitatory Postsynaptic Potential (EPSP) Ion_Channel->EPSP Na+, Ca2+ influx Antagonist This compound (Antagonist) Antagonist->Glutamate_Receptor Blocks

Caption: Glutamatergic Synapse and Antagonist Action.

Experimental_Workflow A Prepare Neuronal Culture/Slice B Establish Baseline Activity Recording A->B C Apply L-Glutamic Acid (Agonist) B->C D Record Neuronal Response (Control) C->D E Washout D->E F Apply this compound (Antagonist) E->F G Re-apply L-Glutamic Acid F->G H Record Neuronal Response (Treated) G->H I Data Analysis: Compare Responses H->I

Caption: In Vitro Antagonism Experiment Workflow.

Logical_Relationship Glutamate Glutamate Receptor Glutamate Receptor Glutamate->Receptor Binds to Activation Neuronal Activation Receptor->Activation Leads to Inhibition Inhibition of Activation Receptor->Inhibition Antagonist This compound Antagonist->Receptor Blocks Antagonist->Inhibition Results in

Caption: Logical Flow of Antagonist Action.

References

Troubleshooting & Optimization

How to resolve H-DL-Glu(Ome)-OMe.HCl solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-DL-Glu(Ome)-OMe.HCl.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound in Aqueous Buffers

If you are experiencing challenges with the solubility of this compound, consider the following troubleshooting steps:

1. Initial Assessment and Material Handling:

  • Confirm Material Integrity: this compound is described as a white to off-white crystalline solid.[1] Visual inspection for discoloration or clumping may indicate degradation.

  • Hygroscopic Nature: The compound is hygroscopic.[2] Ensure it has been stored properly under inert gas and away from moisture to prevent potential degradation, which could affect solubility.

2. Optimizing Dissolution Conditions:

  • Solvent Choice: The compound is soluble in water and methanol.[2][3][4] For aqueous buffers, start with deionized water or a standard buffer like PBS.

  • Sonication: Gentle sonication can help to break up solid particles and accelerate dissolution.

  • Vortexing: Vigorous vortexing can also aid in dissolving the compound.

  • Temperature: While specific data on the effect of temperature is limited, gentle warming may increase solubility. However, be cautious as excessive heat could promote hydrolysis of the ester groups.

3. Addressing Buffer-Specific Issues:

  • pH Adjustment: The solubility of amino acid derivatives can be pH-dependent. Although the hydrochloride salt form is generally water-soluble, the pH of your buffer could influence the overall solubility. Experiment with slight adjustments to the buffer pH to find the optimal range for your desired concentration.

  • Buffer Composition: While solubility in PBS (pH 7.2) is reported to be approximately 10 mg/mL, interactions with other buffer components could potentially reduce solubility.[5] If issues persist, consider preparing the solution in water first and then adding it to your experimental system.

4. Considering Stability:

  • Fresh Solutions: It is recommended to prepare aqueous solutions of this compound fresh and not to store them for more than one day.[5] This suggests that the compound may be susceptible to hydrolysis in aqueous environments, which could lead to the formation of less soluble byproducts over time.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is generally considered to have moderate solubility in polar solvents like water.[1] A specific solubility of approximately 10 mg/mL in PBS (pH 7.2) has been reported.[5] It is also soluble in methanol at a concentration of 50 mg/mL.[2][3][4]

Q2: Can I prepare a concentrated stock solution of this compound?

A2: Yes, you can prepare stock solutions. Based on available data, a stock solution in methanol could be prepared at up to 50 mg/mL.[2][3][4] For aqueous applications, a stock solution in water or PBS could be prepared, for example, at 10 mg/mL.[5] It is advisable to purge the solvent with an inert gas before preparing the stock solution.[5]

Q3: How should I store aqueous solutions of this compound?

A3: It is recommended to use aqueous solutions of this compound on the same day they are prepared.[5] Long-term storage of aqueous solutions is not advised due to the potential for hydrolysis of the ester groups, which can affect the stability and integrity of the compound.

Q4: The compound appears clumpy and is difficult to weigh. What should I do?

A4: this compound is hygroscopic, meaning it can absorb moisture from the air.[2] This can cause the powder to clump. To minimize this, handle the compound in a low-humidity environment, such as a glove box, and ensure the container is tightly sealed after use.

Q5: Are there any known incompatibilities with common buffers?

A5: While specific incompatibility data is not widely available, it is good practice to be aware of potential interactions. Buffers with components that could react with the ester or amine groups of the molecule should be used with caution. If you suspect an incompatibility, try dissolving the compound in water first and then adding it to your experimental setup.

Quantitative Solubility Data

Solvent/BufferReported Solubility
WaterSoluble, Moderate Solubility[1][2]
Methanol50 mg/mL[2][3][4]
PBS (pH 7.2)~10 mg/mL[5]
EthanolSoluble[5]
DMSO~10 mg/mL[5]
Dimethylformamide (DMF)~15 mg/mL[5]

Experimental Protocols

Protocol for Determining Solubility of this compound in a Novel Aqueous Buffer

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.

    • Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Agitate the solution at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet. Alternatively, filter the solution using a syringe filter appropriate for aqueous solutions (e.g., 0.22 µm PVDF).

  • Quantification:

    • Dilute the clear supernatant with a suitable solvent.

    • Determine the concentration of this compound in the diluted supernatant using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy if a chromophore is present or can be derivatized, or a quantitative NMR).

  • Calculation:

    • Calculate the original concentration in the undissolved supernatant to determine the solubility in the chosen buffer at the specified temperature.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to buffer prep2 Seal vial prep1->prep2 equil Agitate at constant temperature (e.g., 24h) prep2->equil sep1 Centrifuge or filter to remove undissolved solid equil->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify concentration (e.g., HPLC) ana1->ana2 result result ana2->result Determine Solubility

References

Preventing degradation of H-DL-Glu(Ome)-OMe.HCl in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of H-DL-Glu(Ome)-OMe.HCl in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of degradation is the hydrolysis of the two methyl ester groups. This reaction is catalyzed by the presence of water and can be accelerated by both acidic and basic conditions, leading to the formation of H-DL-Glu(Ome)-OH and subsequently H-DL-Glu-OH.

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure long-term stability, the solid compound should be stored at 4°C or -20°C in a tightly sealed container, protected from moisture.[1][2][3][4][5][6][7] For extended storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is also recommended.

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions should be prepared in anhydrous organic solvents such as DMSO, ethanol, or dimethylformamide (DMF).[6] To minimize degradation, it is advisable to prepare fresh solutions before use. If storage is necessary, aliquot the stock solution into small, tightly sealed vials and store at -80°C for up to six months or -20°C for up to one month.[4][7] Avoid repeated freeze-thaw cycles.

Q4: Can I use aqueous buffers to dissolve this compound?

A4: While this compound is soluble in aqueous buffers, it is not recommended for storage in this form due to rapid hydrolysis.[6] If your experiment requires an aqueous solution, it should be prepared immediately before use and maintained at a low temperature to slow down degradation.

Q5: What is the optimal pH range for working with this compound in aqueous solutions?

A5: Ester hydrolysis is accelerated in both acidic and basic conditions.[2][3][8] Therefore, it is best to work in a neutral or slightly acidic pH range (approximately pH 5-7) to minimize the rate of degradation. However, even at a neutral pH, hydrolysis will occur.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptom: Loss of compound purity over a short period, as confirmed by analytical methods like HPLC or NMR.

  • Possible Causes & Solutions:

    • Presence of Water: The solvent may not be anhydrous. Use fresh, high-purity anhydrous solvents for preparing solutions.

    • Inappropriate pH: The solution pH may be too acidic or basic. If possible, adjust the pH to a near-neutral range.

    • High Temperature: Experiments are being conducted at room temperature or higher for extended periods. Keep solutions on ice whenever possible and minimize the time the compound is in solution.

    • Improper Storage: Stock solutions are not stored correctly. Aliquot and store at -80°C for long-term stability.

Issue 2: Inconsistent Experimental Results
  • Symptom: High variability in results between experimental replicates.

  • Possible Causes & Solutions:

    • Variable Degradation: The extent of degradation may differ between samples due to slight variations in incubation times or temperatures. Standardize all experimental timings and maintain a consistent low temperature.

    • Solution Age: Using stock solutions of different ages can lead to inconsistencies. Always use freshly prepared solutions or solutions that have been stored under identical conditions for the same duration.

Issue 3: Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)
  • Symptom: Additional peaks are observed in the chromatogram that do not correspond to the parent compound.

  • Possible Causes & Solutions:

    • Degradation Products: These peaks are likely the hydrolysis products: H-DL-Glu(Ome)-OH and H-DL-Glu-OH. Confirm their identity by running a forced degradation study (see Experimental Protocols) and analyzing the resulting products.

    • Solvent Impurities: Impurities in the solvent could be reacting with the compound. Use high-purity, HPLC-grade solvents.

Quantitative Data on Stability

CompoundConditionHalf-life (t½)Reference
Model Methyl EsterspH 7.0 in D₂OVaries with structure[6]
Glycine Methyl EsterCoordinated to Pd(en)²⁺, 25°CNot specified, but rate constant available[1]
PEG-Acrylate Conjugates with ArgininepH 7.4, 37°C6.56 days[9]
PEG-Acrylate Conjugates with Aspartic AcidpH 7.4, 37°C36.1 days[9]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify its degradation products and degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate a solid sample of the compound at 105°C for 24 hours. Dissolve in the initial solvent before analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples, along with a control sample (stock solution stored at -20°C), by a suitable stability-indicating method like HPLC (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a general reversed-phase HPLC method to quantify this compound and its degradation products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Procedure: a. Prepare samples and standards in the mobile phase A or a suitable solvent. b. Inject onto the HPLC system. c. The parent compound, this compound, will be less polar and have a longer retention time than its more polar hydrolysis products.

Visualizations

Degradation_Pathway Parent This compound (Dimethyl Ester) Intermediate1 H-DL-Glu(Ome)-OH (Monoester) Parent->Intermediate1 Hydrolysis (H₂O, H⁺/OH⁻) Intermediate2 H-DL-Glu-OMe (Monoester) Parent->Intermediate2 Hydrolysis (H₂O, H⁺/OH⁻) Final H-DL-Glu-OH (Diacid) Intermediate1->Final Hydrolysis (H₂O, H⁺/OH⁻) Intermediate2->Final Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare Stock Solution in Anhydrous Solvent Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Prep->Stress HPLC Inject Sample into HPLC System Stress->HPLC Detect Detect Parent Compound and Degradants HPLC->Detect Quantify Quantify Degradation and Identify Products Detect->Quantify

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Tree Start Inconsistent Results or Rapid Degradation Observed Q1 Is the solvent anhydrous? Start->Q1 Sol1 Use fresh, anhydrous solvent. Q1->Sol1 No Q2 Is the solution pH neutral (5-7)? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Adjust pH to near-neutral if possible. Q2->Sol2 No Q3 Are solutions kept cold (on ice)? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Maintain low temperature during experiments. Q3->Sol3 No Q4 Are stock solutions freshly prepared? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q3 Sol4 Prepare fresh solutions or use properly stored aliquots. Q4->Sol4 No End Problem Mitigated Q4->End Yes A4_Yes Yes A4_No No Sol4->Q4

Caption: Troubleshooting decision tree for this compound degradation issues.

References

Technical Support Center: Troubleshooting Glutamate Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with glutamate uptake assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background signal in my glutamate uptake assay?

High background signal can originate from several sources. One common cause is reagent contamination; ensure all buffers and solutions are freshly prepared with high-purity reagents and are free from microbial contamination.[1] Another potential issue is the autofluorescence of test compounds. To mitigate this, run a control plate containing the compounds and all assay components except the enzyme or cells to measure and subtract the background fluorescence.[1] Incomplete washing of cells after incubation with radiolabeled glutamate is also a major contributor to high background. Ensure thorough and rapid washing with ice-cold buffer to remove all extracellular radiolabel.

Q2: My results are inconsistent between wells and experiments. What are the likely causes?

Inconsistent results often stem from variability in experimental conditions. Key factors to consider include:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating to achieve a consistent number of cells per well. Visually inspect plates after seeding to confirm even distribution.[2]

  • Variable Incubation Times: Stagger the addition and removal of reagents to ensure that all wells have identical incubation times, especially during the critical substrate uptake step.[2]

  • Edge Effects: The outer wells of multi-well plates are prone to "edge effects" due to gradients in temperature and humidity. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS).[2]

  • Cell Health and Metabolism: The metabolic state of your cells can significantly impact glutamate uptake. Factors like nutrient depletion (e.g., glutamine) and changes in pH during the experiment can alter cell physiology and lead to variability.[3] It is crucial to optimize cell seeding density and assay duration to maintain a stable cellular environment.

Q3: How can I differentiate between glutamate uptake by different transporter subtypes?

Distinguishing between the activities of various glutamate transporters, such as the Na+-dependent Excitatory Amino Acid Transporters (EAATs) and the Na+-independent cystine/glutamate antiporter (System xc-), can be achieved by manipulating the ionic composition of the assay buffer.

  • Sodium Dependence: EAATs are dependent on a sodium gradient across the cell membrane for glutamate transport.[4] Performing the assay in a sodium-free buffer will inhibit EAAT-mediated uptake, allowing for the measurement of Na+-independent transport, such as that by System xc-.[4]

  • Pharmacological Inhibition: Specific inhibitors can be used to block the activity of particular transporters. For example, TBOA (DL-threo-β-benzyloxyaspartate) is a broad-spectrum EAAT inhibitor.[5]

Troubleshooting Guides

Issue 1: Low Signal or No Glutamate Uptake
Potential Cause Recommended Solution
Low Transporter Expression Verify the expression of the target glutamate transporter in your cell line or primary culture using techniques like Western blotting or qPCR.[2] For transiently transfected cells, optimize transfection efficiency.
Sub-optimal Substrate Concentration The concentration of glutamate used should be appropriate for the kinetic properties (Km) of the transporter being studied. Perform a concentration-response curve to determine the optimal substrate concentration.
Incorrect Buffer Composition or pH Verify the pH and ionic composition of all buffers. EAATs are sensitive to pH and require a sodium gradient. Ensure the buffer composition is compatible with the specific transporter being assayed.[1]
Cell Viability Issues Assess cell viability before and after the assay. Factors like prolonged serum starvation or exposure to toxic compounds can compromise cell health and transport capacity.
Insufficient Incubation Time Increase the incubation time for substrate uptake, ensuring the reaction remains within the linear range to measure the initial rate of transport.[1]
Issue 2: High Variability in Kinetic Parameters (Km and Vmax)
Potential Cause Recommended Solution
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes. For high-throughput screening, consider using automated liquid handlers to ensure consistency.[1]
Fluctuations in Temperature Glutamate transport is a temperature-sensitive process. Ensure that all incubation steps are performed at a consistent and appropriate temperature (e.g., 37°C).
Inconsistent Cell Density Variations in cell number per well will lead to differences in the total number of transporters and thus affect the Vmax. Optimize cell seeding and ensure even distribution.
Non-linear Uptake Over Time If the uptake assay is run for too long, substrate depletion or product inhibition can occur, leading to non-linear uptake rates. Determine the linear range of uptake over time for your specific experimental system.

Experimental Protocols

Protocol 1: Standard Glutamate Uptake Assay in Cultured Cells (Radiolabeled)
  • Cell Plating: Seed cells (e.g., primary astrocytes or transfected HEK293 cells) in 24- or 48-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Washing: Gently wash the cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer (or a similar physiological buffer) to remove culture medium.

  • Pre-incubation: Add KRH buffer containing any inhibitors or test compounds and pre-incubate for 10-20 minutes at 37°C.

  • Initiation of Uptake: Start the uptake by adding KRH buffer containing a mixture of non-radiolabeled L-glutamate and [3H]L-glutamate at the desired final concentration.

  • Incubation: Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. This duration should be within the linear range of uptake for the specific cell type and conditions.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well to normalize the uptake data (e.g., using a BCA protein assay).

Visual Guides

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate Cells wash_cells Wash Cells plate_cells->wash_cells pre_incubate Pre-incubate with Inhibitors/Compounds wash_cells->pre_incubate initiate_uptake Add Radiolabeled Glutamate pre_incubate->initiate_uptake incubate Incubate (e.g., 10 min) initiate_uptake->incubate terminate_uptake Terminate Uptake & Wash with Cold PBS incubate->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells scintillation_count Scintillation Counting lyse_cells->scintillation_count protein_quant Protein Quantification lyse_cells->protein_quant normalize_data Normalize Data scintillation_count->normalize_data protein_quant->normalize_data troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results cell_density Inconsistent Cell Density start->cell_density incubation_time Variable Incubation Times start->incubation_time pipetting_error Pipetting Inaccuracy start->pipetting_error edge_effects Plate Edge Effects start->edge_effects cell_health Poor Cell Health start->cell_health sol_density Optimize Seeding Protocol cell_density->sol_density sol_time Stagger Reagent Addition incubation_time->sol_time sol_pipetting Calibrate Pipettes/ Use Automation pipetting_error->sol_pipetting sol_edge Avoid Outer Wells edge_effects->sol_edge sol_health Check Viability/ Optimize Conditions cell_health->sol_health

References

Improving the yield and purity of H-DL-Glu(Ome)-OMe.HCl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of H-DL-Glu(Ome)-OMe.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used method is the Fischer esterification of DL-glutamic acid using methanol as both the solvent and reagent, with thionyl chloride (SOCl₂) acting as the catalyst.[1] This method is favored for its use of readily available and inexpensive reagents and generally provides high yields and purity.[2] The thionyl chloride reacts with methanol in situ to generate anhydrous HCl, which protonates the carboxylic acid groups, making them more susceptible to nucleophilic attack by methanol.

Q2: Why is the hydrochloride salt of the diester synthesized instead of the free base?

A2: The hydrochloride salt of H-DL-Glu(Ome)-OMe is a stable, white crystalline solid that is convenient for storage and handling.[1] The free base, on the other hand, is an oil and is less stable. The salt form protects the amino group from unwanted side reactions and improves the compound's stability.

Q3: What are the critical reaction parameters to control for a successful synthesis?

A3: Key parameters to control include:

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of thionyl chloride and the ester product, reducing the yield. It is crucial to use anhydrous methanol and protect the reaction from atmospheric moisture.

  • Temperature: The reaction is typically performed at reflux or slightly elevated temperatures (e.g., 60-65°C) to ensure a reasonable reaction rate.[1] However, excessively high temperatures can promote side reactions.

  • Reaction Time: The reaction is generally run for several hours to ensure complete conversion. Monitoring the reaction by TLC or HPLC is recommended to determine the optimal reaction time.[1]

  • Stoichiometry of Thionyl Chloride: An excess of thionyl chloride is used to ensure the generation of sufficient HCl catalyst and to react with any trace amounts of water.

Q4: What are some common side products in this synthesis?

A4: Potential side products include:

  • Mono-esterified glutamic acid: This can result from an incomplete reaction.

  • Pyroglutamic acid derivatives: These can form at elevated temperatures through intramolecular cyclization.

  • Products of amino group reaction: While the amino group is protonated and thus less reactive under the acidic conditions, reaction with thionyl chloride is a possibility if conditions are not well-controlled.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction - Extend the reaction time and monitor progress by TLC or HPLC. - Ensure the reaction temperature is maintained at the optimal level (e.g., 60-65°C).[1] - Increase the molar ratio of thionyl chloride to glutamic acid.
Presence of Water - Use anhydrous methanol and dry glassware. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Loss of Product during Work-up - Ensure complete precipitation of the product from the reaction mixture. Cooling the mixture can aid precipitation. - Use an appropriate anti-solvent, such as methyl tert-butyl ether (MTBE) or diethyl ether, for precipitation and washing.[1] - Avoid excessive washing, which can dissolve the product.
Sub-optimal Reagent Stoichiometry - Use a sufficient excess of methanol, as it serves as both a reagent and a solvent. - Ensure an adequate excess of thionyl chloride is used to drive the reaction to completion. A molar ratio of at least 2.5:1 (SOCl₂:glutamic acid) is common.[1]

Problem 2: Product is an Oil or Gummy Solid Instead of a Crystalline Solid

Possible Cause Suggested Solution
Presence of Impurities - Impurities can inhibit crystallization. Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/ether). - Ensure all starting materials are of high purity.
Residual Solvent - Ensure the product is thoroughly dried under vacuum to remove any residual methanol or other solvents. - The product can be hygroscopic; store it in a desiccator.[3]
Incomplete Conversion to the Hydrochloride Salt - Ensure sufficient HCl was generated during the reaction. If necessary, bubble anhydrous HCl gas through a solution of the product in an appropriate solvent to ensure complete salt formation.
Product is Oily by Nature (Less Common) - While the hydrochloride salt is typically a solid, variations in experimental conditions can sometimes lead to an oily product. Try triturating the oil with a non-polar solvent like hexane or MTBE to induce solidification.

Problem 3: Low Purity of this compound by HPLC or NMR

Possible Cause Identified Impurity & Suggested Action
Incomplete Reaction Impurity: Unreacted DL-glutamic acid or the mono-methyl ester. Action: Optimize reaction conditions (time, temperature, reagent ratios) as described in "Low Yield". Purify the product by recrystallization.
Side Reactions Impurity: Potential pyroglutamate derivatives or other by-products. Action: Maintain a controlled reaction temperature to minimize side reactions. Purify by column chromatography if recrystallization is ineffective.
Contaminated Solvents or Reagents Impurity: Signals from residual solvents (e.g., ethyl acetate, grease) in the NMR spectrum.[4][5] Action: Use high-purity, anhydrous solvents and reagents. Ensure glassware is scrupulously clean. Refer to NMR impurity charts to identify contaminant peaks.[4][5]
Hydrolysis during Work-up or Storage Impurity: DL-glutamic acid or its mono-ester. Action: Avoid exposure to water during work-up and storage. Store the final product in a tightly sealed container in a desiccator.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of L-Glutamic Acid Dimethyl Ester Hydrochloride

Glutamic Acid (mol) Methanol (g) Thionyl Chloride (mol) Temperature (°C) Time (h) Yield (%) Purity (%) Reference
0.103000.2560-63798.199.5 (HPLC)[1]
0.03450 mL0.0682172QuantitativeNot specified[1]

Experimental Protocols

Detailed Methodology for the Synthesis of H-L-Glu(Ome)-OMe.HCl using Thionyl Chloride and Methanol [1]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a sodium hydroxide trap, add 300 g of anhydrous methanol.

  • Addition of Reagents: To the methanol, add 14.7 g (0.10 mol) of L-glutamic acid, followed by the slow, sequential addition of 30.0 g (0.25 mol) of thionyl chloride while stirring.

  • Reaction: Heat the reaction mixture to 60-63°C and maintain this temperature with stirring for 7 hours.

  • Quenching and Gas Removal: After the reaction is complete, cool the system to 20-25°C. Pass a stream of nitrogen gas through the system for 30 minutes to displace any dissolved hydrogen chloride gas.

  • Solvent Removal: Remove the excess thionyl chloride and methanol by distillation under reduced pressure.

  • Product Isolation: To the resulting residue, add 100 g of methyl tert-butyl ether and stir to form a slurry.

  • Filtration and Drying: Collect the solid product by filtration and dry it under vacuum to obtain L-glutamic acid dimethyl ester hydrochloride as a white solid.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add anhydrous methanol to reaction flask B 2. Add DL-glutamic acid A->B C 3. Slowly add thionyl chloride B->C D 4. Heat and stir (e.g., 60-65°C, 7h) C->D E 5. Cool reaction mixture D->E Reaction Complete F 6. Remove excess methanol and SOCl₂ via distillation E->F G 7. Add anti-solvent (e.g., MTBE) to precipitate F->G H 8. Filter the solid product G->H I 9. Dry under vacuum H->I J Final Product: This compound I->J Yields

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions_yield Low Yield Solutions cluster_solutions_oily Oily Product Solutions cluster_solutions_purity Low Purity Solutions Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes OilyProduct Oily/Gummy Product Problem->OilyProduct Yes LowPurity Low Purity Problem->LowPurity Yes Success Successful Synthesis Problem->Success No Sol_Yield1 Check reaction time/temp LowYield->Sol_Yield1 Sol_Yield2 Ensure anhydrous conditions LowYield->Sol_Yield2 Sol_Yield3 Optimize work-up LowYield->Sol_Yield3 Sol_Oily1 Recrystallize/Triturate OilyProduct->Sol_Oily1 Sol_Oily2 Thoroughly dry product OilyProduct->Sol_Oily2 Sol_Oily3 Ensure complete salt formation OilyProduct->Sol_Oily3 Sol_Purity1 Optimize reaction conditions LowPurity->Sol_Purity1 Sol_Purity2 Purify (recrystallization/chromatography) LowPurity->Sol_Purity2 Sol_Purity3 Check solvent/reagent purity LowPurity->Sol_Purity3

Caption: Troubleshooting logic for this compound synthesis.

References

Best practices for long-term storage of H-DL-Glu(Ome)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of H-DL-Glu(Ome)-OMe.HCl. It is intended for researchers, scientists, and drug development professionals.

Best Practices for Long-Term Storage

Proper storage of this compound is crucial to maintain its integrity and ensure reliable experimental outcomes. As an amino acid ester hydrochloride, it is susceptible to degradation, primarily through hydrolysis.

Storage Conditions for Solid Compound:

For long-term stability, the solid form of this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 4°CMinimizes the rate of potential degradation reactions.[1]
Atmosphere Inert gas (e.g., Argon, Nitrogen)The compound is hygroscopic; an inert atmosphere prevents moisture absorption which can lead to hydrolysis.
Container Tightly sealed, opaque containerProtects from moisture and light.

Storage of Solutions:

Solutions of this compound are more prone to degradation than the solid form. For short-term storage, refrigeration is recommended. For longer-term storage, freezing is necessary. The following table, based on recommendations for a similar amino acid derivative, provides guidance for storing solutions.[2]

TemperatureStorage DurationNotes
-20°C Up to 1 monthEnsure the solvent is suitable for freezing. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
-80°C Up to 6 monthsOffers better preservation for longer periods. Aliquoting is critical.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most significant degradation pathway is the hydrolysis of the two methyl ester groups, yielding methanol and H-DL-Glu-OH. This process is accelerated by the presence of moisture and non-neutral pH conditions.

Q2: Is this compound hygroscopic?

A2: Yes, this compound is known to be hygroscopic. It is essential to store it in a dry environment, preferably under an inert atmosphere, to prevent water absorption.

Q3: How should I handle the compound to minimize degradation?

A3: Always handle the solid compound in a dry environment, such as a glove box or under a stream of inert gas. When preparing solutions, use anhydrous solvents and handle them quickly to minimize exposure to atmospheric moisture.

Q4: Can I store solutions of this compound at room temperature?

A4: It is not recommended to store solutions at room temperature for extended periods due to the increased risk of hydrolysis. For immediate use in an experiment, this is acceptable, but for any storage longer than a few hours, refrigeration or freezing is advised.

Troubleshooting Guide

This guide addresses common issues that may be encountered when using this compound in experimental settings, particularly in peptide synthesis.

TroubleshootingGuide cluster_symptoms Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution Poor solubility Poor solubility Compound degradation Compound degradation Poor solubility->Compound degradation Could be due to Low reaction yield Low reaction yield Low reaction yield->Compound degradation Can result from Incomplete coupling Incomplete coupling Low reaction yield->Incomplete coupling Primary reason Unexpected side products Unexpected side products Racemization Racemization Unexpected side products->Racemization Possible source of isomers Verify storage conditions Verify storage conditions Compound degradation->Verify storage conditions Use fresh compound Use fresh compound Compound degradation->Use fresh compound Presence of free amine Presence of free amine Incomplete coupling->Presence of free amine Check for Neutralize HCl salt Neutralize HCl salt Incomplete coupling->Neutralize HCl salt Crucial step Optimize coupling reagents/time Optimize coupling reagents/time Incomplete coupling->Optimize coupling reagents/time Use racemization suppressants Use racemization suppressants Racemization->Use racemization suppressants e.g., HOBt

Figure 1: Troubleshooting guide for common experimental issues.

Issue 1: Incomplete or Failed Coupling Reaction in Peptide Synthesis

  • Symptom: Low or no yield of the desired peptide.

  • Potential Cause: The amine group of this compound is protonated as a hydrochloride salt, which prevents it from acting as a nucleophile in the coupling reaction.

  • Solution: The hydrochloride salt must be neutralized to the free amine in situ before the coupling reaction can proceed. This is typically achieved by adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.[3]

Issue 2: Presence of Unexpected Impurities in the Final Product

  • Symptom: Mass spectrometry or NMR analysis shows peaks that do not correspond to the desired product.

  • Potential Cause 1: Hydrolysis: The methyl ester groups may have been hydrolyzed back to carboxylic acids due to the presence of water in the solvents or reagents.

  • Solution 1: Ensure all solvents and reagents are anhydrous. Handle the compound in a dry atmosphere.

  • Potential Cause 2: Racemization: The chiral center of the amino acid can epimerize under certain reaction conditions, leading to diastereomeric impurities.

  • Solution 2: Use coupling reagents known to minimize racemization, such as those combined with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).

Issue 3: Variability in Reaction Outcomes

  • Symptom: Inconsistent yields or purity between different batches of the same reaction.

  • Potential Cause: Degradation of the this compound starting material due to improper long-term storage.

  • Solution: Always store the compound under the recommended conditions (4°C, inert atmosphere). If degradation is suspected, it is best to use a fresh batch of the reagent.

Experimental Protocols

Below is a detailed methodology for a solution-phase peptide coupling reaction using a glutamic acid dimethyl ester hydrochloride derivative, adapted from a literature procedure.[3]

Synthesis of a Dipeptide using this compound

This protocol describes the coupling of an N-terminally protected dipeptide (e.g., Boc-Leu-Leu-OH) with this compound.

Materials:

  • N-Boc-Dipeptide-OH (e.g., Boc-Leu-Leu-OH)

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the N-Boc-Dipeptide-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • In a separate flask, suspend this compound (1.1 eq) in anhydrous DCM.

  • Add TEA or DIPEA (1.1 eq) to the suspension of this compound and stir for 10-15 minutes at room temperature to generate the free amine.

  • Add the solution containing the free amine of H-DL-Glu(Ome)-OMe to the solution of the N-Boc-Dipeptide-OH.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ExperimentalWorkflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Dissolve N-Boc-Dipeptide-OH and HOBt in anhydrous DCM D Combine reactant solutions A->D B Suspend this compound in anhydrous DCM C Add TEA/DIPEA to generate free amine B->C C->D E Cool to 0°C D->E F Add DCC solution dropwise E->F G Stir for 12-24 hours at RT F->G H Monitor by TLC G->H I Filter DCU byproduct H->I If complete J Aqueous washes (HCl, NaHCO3, Brine) I->J K Dry and concentrate J->K L Purify by column chromatography K->L

Figure 2: Experimental workflow for solution-phase peptide coupling.

References

Technical Support Center: H-DL-Glu(Ome)-OMe.HCl Purity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for confirming the purity of a new batch of H-DL-Glu(Ome)-OMe.HCl. It includes frequently asked questions, detailed troubleshooting guides, and complete experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques to confirm the purity of this compound?

A1: The primary analytical techniques for confirming the purity of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis (EA). A combination of these methods provides a comprehensive assessment of identity, purity, and potential impurities.

Q2: What is the expected purity level for a new batch of this compound?

A2: Commercially available this compound typically has a purity specification of ≥97% or higher.[1] Always refer to the supplier's certificate of analysis for the specific purity of your batch.

Q3: What are the common impurities that might be present in a new batch of this compound?

A3: Common impurities may include starting materials from the synthesis, byproducts from incomplete reactions (e.g., the mono-ester), residual solvents, and enantiomeric impurities if the synthesis was intended to be stereospecific but resulted in a racemic mixture.

Q4: How can I determine the enantiomeric purity of my sample?

A4: To determine the enantiomeric purity, a chiral HPLC method is required. This involves using a chiral stationary phase column that can separate the D- and L-enantiomers.

Analytical Techniques and Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q5: How can NMR spectroscopy be used to confirm the identity and purity of this compound?

A5: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. By comparing the observed chemical shifts, coupling patterns, and integration of the peaks in your sample's spectra with the expected values, you can verify its identity. Purity can be estimated by the absence of significant impurity peaks.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard can be added.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra and compare the chemical shifts with the expected values. Integrate the peaks in the ¹H NMR spectrum to confirm the relative number of protons.

Data Presentation: Expected NMR Chemical Shifts

Assignment ¹H Chemical Shift (ppm) in D₂O ¹³C Chemical Shift (ppm) in D₂O
α-CH4.24 - 4.19 (m, 1H)52.4
γ-CH₂2.65 (td, J = 7.3, 2.2 Hz, 2H)29.2
β-CH₂2.37 - 2.13 (m, 2H)24.7
α-COOCH₃3.85 (s, 3H)53.6
γ-COOCH₃3.73 (s, 3H)52.0
α-C=O-170.2
γ-C=O-174.8

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Troubleshooting Guide: NMR Analysis

Problem Possible Cause Solution
Broad Peaks Poor shimming, sample not fully dissolved, or paramagnetic impurities.Reshim the spectrometer. Ensure the sample is completely dissolved. If paramagnetic impurities are suspected, filter the sample.
Unexpected Peaks Presence of impurities or residual solvent.Compare the chemical shifts of the unexpected peaks with common solvent impurities.[2] If impurities are suspected, refer to other analytical techniques for confirmation.
Incorrect Integration Incomplete relaxation or overlapping peaks.Ensure a sufficient relaxation delay is used during acquisition. Use peak deconvolution software for overlapping signals.

Experimental Workflow: NMR Analysis

G Figure 1. NMR Analysis Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Data Acquisition (¹H and ¹³C NMR) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Coupling) C->D E Purity Confirmation D->E

Figure 1. NMR Analysis Workflow

High-Performance Liquid Chromatography (HPLC)

Q6: How is HPLC used to determine the purity of this compound?

A6: HPLC separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method is typically used. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: Reversed-Phase HPLC

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: ODS-3 (C18), 5 µm, 4.6 x 150 mm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B may be required to separate impurities. A common starting point is an isocratic elution with a mixture like 70% A and 30% B.[3]

  • Data Analysis: Integrate all peaks in the chromatogram and calculate the area percentage of the main peak.

Data Presentation: HPLC Parameters

Parameter Condition
Column ODS-3 (C18), 5 µm, 4.6 x 150 mm
Mobile Phase A 0.05% TFA in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 10 µL

Troubleshooting Guide: HPLC Analysis

Problem Possible Cause Solution
Peak Tailing Column degradation, interaction of the amine group with residual silanols.Use a new column. Add a competing base like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%).
Ghost Peaks Contamination in the mobile phase or injector.Use fresh, high-purity mobile phase. Purge the injector and injection loop.
Variable Retention Times Inadequate column equilibration, changes in mobile phase composition or temperature.Ensure the column is fully equilibrated before injection. Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature.

Experimental Workflow: HPLC Analysis

G Figure 2. HPLC Analysis Workflow A Mobile Phase & Sample Preparation B HPLC System Equilibration A->B C Sample Injection B->C D Chromatographic Separation C->D E Data Acquisition & Analysis (Peak Integration, Area % Calculation) D->E F Purity Assessment E->F

Figure 2. HPLC Analysis Workflow

Mass Spectrometry (MS)

Q7: What is the role of Mass Spectrometry in analyzing this compound?

A7: Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this purpose. The protonated molecule [M+H]⁺ is observed, confirming the identity of the compound.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer or analyze via LC-MS.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.

Data Presentation: Expected Mass Spectrum Data

Ion Expected m/z
[M+H]⁺ (of free base)176.1
[M+Na]⁺ (of free base)198.1

Note: The free base has a molecular weight of 175.18 g/mol . The observed m/z will correspond to the protonated free base.

Troubleshooting Guide: MS Analysis

Problem Possible Cause Solution
No Signal Sample concentration is too low, poor ionization.Increase the sample concentration. Adjust the mobile phase composition to improve ionization (e.g., add a small amount of formic acid).
Multiple Adducts Presence of salts in the sample.Use a desalting column or purify the sample before analysis.

Logical Relationship: MS Fragmentation

G Figure 3. ESI-MS Fragmentation Logic Parent [M+H]⁺ m/z 176.1 Frag1 Loss of H₂O [M+H-H₂O]⁺ Parent->Frag1 Frag2 Loss of CH₃OH [M+H-CH₃OH]⁺ Parent->Frag2 Frag3 Immonium Ion m/z 102 Parent->Frag3

Figure 3. ESI-MS Fragmentation Logic

Elemental Analysis (EA)

Q8: How does Elemental Analysis contribute to purity confirmation?

A8: Elemental analysis determines the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimental values are compared to the theoretical values calculated from the molecular formula (C₇H₁₄ClNO₄). A close match between the experimental and theoretical values confirms the elemental composition and high purity of the sample.

Experimental Protocol: CHN Analysis

  • Sample Preparation: A small, accurately weighed amount of the dried sample is placed in a tin capsule.

  • Combustion: The sample is combusted at a high temperature in the presence of oxygen.

  • Detection: The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Calculation: The instrument's software calculates the percentage of each element.

Data Presentation: Theoretical vs. Experimental Values

Element Theoretical % Experimental % (Example) Acceptable Deviation
Carbon (C)39.7239.65± 0.4%
Hydrogen (H)6.676.71± 0.4%
Nitrogen (N)6.626.59± 0.4%

Troubleshooting Guide: Elemental Analysis

Problem Possible Cause Solution
Inaccurate Results Incomplete combustion, improper sample weighing, presence of residual water or solvent.Ensure the instrument is properly calibrated. Accurately weigh the sample. Thoroughly dry the sample under vacuum before analysis.
High Hydrogen Value Sample is hygroscopic and has absorbed atmospheric moisture.Dry the sample extensively before analysis and handle it in a dry environment.

References

Technical Support Center: Managing pH Shifts in Media with H-DL-Glu(Ome)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with H-DL-Glu(Ome)-OMe.HCl and experiencing pH shifts in their cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why does adding this compound to my cell culture medium cause a significant drop in pH?

A1: this compound is the hydrochloride salt of a glutamic acid derivative. The "HCl" component makes it an acidic compound. When dissolved in your cell culture medium, it releases hydrogen ions (H+), which increases the acidity and therefore lowers the pH of the solution.

Q2: How much of a pH drop can I expect?

A2: The extent of the pH drop depends on several factors:

  • Concentration of this compound: Higher concentrations will lead to a more significant pH decrease.

  • Buffering Capacity of the Medium: Media with stronger buffering systems, such as those supplemented with HEPES, will resist pH changes more effectively than media relying solely on the bicarbonate buffering system.[1]

  • Initial pH of the Medium: The starting pH will influence the final pH after the addition of the acidic compound.

Q3: What are the consequences of a suboptimal pH in my cell culture?

A3: Maintaining a stable physiological pH, typically between 7.2 and 7.4 for most mammalian cell lines, is crucial for cell health and experimental reproducibility.[2] Deviations from the optimal pH range can adversely affect:

  • Cell growth and proliferation

  • Cellular metabolism

  • Protein function and enzyme activity

  • Cell morphology and attachment

  • The outcome of your experiments

Q4: How can I prevent or correct the pH shift after adding this compound?

A4: The most direct way to correct the pH is by adding a sterile, dilute basic solution, typically sodium hydroxide (NaOH), to your medium after the addition of this compound. It is critical to do this in a controlled manner to avoid overshooting the target pH. Alternatively, using a medium with a stronger buffering capacity, such as one containing HEPES, can help to minimize the initial pH shift.

Q5: Are there any potential effects of this compound on my cells other than the pH shift?

A5: As a derivative of glutamic acid, it is possible that this compound or its metabolites could interact with glutamate receptors on the cell surface.[3][4] Glutamate is a major excitatory neurotransmitter and its receptors are linked to various intracellular signaling pathways, including the MAPK and PI3K/Akt/mTOR pathways, which are involved in cell proliferation, survival, and metabolism.[4][5] Any observed cellular effects should be carefully evaluated to distinguish between pH-induced stress and specific receptor-mediated signaling events.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture.

Problem Possible Cause Recommended Solution
Media color changes to yellow/orange after adding the compound. The acidic nature of this compound has lowered the pH of the medium, as indicated by the phenol red pH indicator.[2]This is an expected observation. Proceed to the pH adjustment protocol below to restore the physiological pH.
Cells are detaching, showing signs of stress, or dying after treatment. The pH of the medium may be too acidic for the cells, leading to cytotoxicity.1. Measure the pH of the medium after adding the compound. 2. Adjust the pH to the optimal range for your cell line (typically 7.2-7.4) using sterile 1N NaOH before adding it to the cells.[6][7][8] 3. Ensure your final concentration of this compound is not cytotoxic. Perform a dose-response curve to determine the optimal concentration.
Inconsistent experimental results between batches. The final pH of the medium may not be consistent across different preparations.1. Always measure and adjust the pH of your final medium after all supplements, including this compound, have been added. 2. Prepare a large batch of pH-adjusted medium for the entire experiment to ensure consistency. 3. Calibrate your pH meter before each use.[6]
Precipitate forms in the medium after adding NaOH for pH adjustment. Localized high concentrations of NaOH can cause precipitation of media components, such as salts or proteins.[9]1. Add the NaOH solution dropwise while gently swirling the medium to ensure rapid and even distribution. 2. Use a more dilute solution of NaOH (e.g., 0.1N) for finer control over the pH adjustment. 3. Warm the medium to 37°C before pH adjustment, as some components are more soluble at this temperature.

Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution of this compound

  • Determine the desired stock concentration. A 100 mM stock solution is often a convenient starting point.

  • Calculate the required mass of this compound. (Molecular Weight: 211.64 g/mol )

    • For 10 mL of a 100 mM stock solution: 0.21164 g/mol * 0.1 mol/L * 0.01 L = 0.0021164 g = 21.16 mg.

  • Weigh the this compound in a sterile microcentrifuge tube or vial under aseptic conditions in a laminar flow hood.

  • Add the desired volume of a sterile solvent. Use cell culture grade water or a buffered salt solution (e.g., PBS) to dissolve the compound.

  • Ensure complete dissolution. Vortex or gently mix until the compound is fully dissolved.

  • Sterile filter the stock solution. Use a 0.22 µm syringe filter to ensure sterility.

  • Aliquot and store. Store the sterile stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: pH Adjustment of Cell Culture Medium After Adding this compound

  • Start with your base cell culture medium (e.g., DMEM + 10% FBS).

  • Add the desired volume of the this compound stock solution to the medium to achieve the final working concentration.

  • Aseptically measure the pH of the supplemented medium using a calibrated pH meter.

  • Prepare a sterile 1N NaOH solution.

  • Slowly add the 1N NaOH dropwise to the medium while gently swirling. Monitor the pH continuously.

  • Continue adding NaOH until the target pH (e.g., 7.4) is reached. Be cautious not to overshoot the target pH.

  • Once the desired pH is stable, the medium is ready for use. If you are concerned about contamination during this process, you can re-filter the final medium through a 0.22 µm filter.[8]

Visualizations

Below are diagrams illustrating key concepts and workflows.

G Workflow for Preparing and Using this compound in Cell Culture cluster_prep Stock Solution Preparation cluster_media Media Preparation and pH Adjustment weigh Weigh this compound dissolve Dissolve in Sterile Solvent weigh->dissolve filter_stock Sterile Filter (0.22 µm) dissolve->filter_stock store Aliquot and Store at -20°C filter_stock->store add_compound Add this compound Stock store->add_compound start_media Start with Base Medium start_media->add_compound measure_ph Measure pH (will be acidic) add_compound->measure_ph adjust_ph Adjust pH with Sterile 1N NaOH measure_ph->adjust_ph final_media Final Medium Ready for Use adjust_ph->final_media G Troubleshooting Logic for pH-Related Cell Stress observe_stress Observe Cell Stress/Death check_ph Is the medium pH acidic? observe_stress->check_ph adjust_ph Adjust medium pH to 7.4 before adding to cells check_ph->adjust_ph Yes consider_other Consider other cytotoxic effects or signaling interactions check_ph->consider_other No re_evaluate Re-evaluate experiment with pH-corrected medium adjust_ph->re_evaluate G Potential Glutamate Receptor Signaling Pathways compound This compound (or its metabolites) receptor Glutamate Receptors (e.g., mGluRs, iGluRs) compound->receptor Potential Interaction pi3k PI3K/Akt/mTOR Pathway receptor->pi3k mapk MAPK Pathway receptor->mapk proliferation Cell Proliferation & Survival pi3k->proliferation mapk->proliferation

References

Refining experimental protocols to enhance data reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their experimental protocols and enhance data reproducibility.

General Troubleshooting Workflow

Before diving into specific experimental techniques, consider this general workflow for troubleshooting data reproducibility issues.

G A Inconsistent Data Observed B Review Experimental Protocol & Documentation A->B C Identify Potential Sources of Variation B->C D Isolate and Test One Variable at a Time C->D H Consult with a Colleague or Technical Support C->H Unable to Identify Source E Analyze Results of a Test D->E E->D Re-test another variable F Implement Optimized Protocol E->F Successful Optimization G Data is Now Reproducible F->G H->D G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase GRB2 GRB2 Receptor Tyrosine Kinase->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation, Survival, Differentiation

Validation & Comparative

A Comparative Guide to Glutamate Receptor Ligands for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of H-DL-Glu(Ome)-OMe.HCl and Other Key Glutamate Receptor Ligands

In the landscape of neuroscience research and drug development, glutamate receptors are a pivotal target due to their central role in excitatory synaptic transmission. A thorough understanding of the ligands that interact with these receptors is paramount for designing novel therapeutics for a host of neurological and psychiatric disorders. This guide provides a comparative analysis of this compound against other well-characterized glutamate receptor ligands, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a derivative of glutamic acid, the primary excitatory neurotransmitter in the central nervous system. Its structural similarity to glutamate suggests a potential interaction with glutamate receptors. However, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data on the binding affinity, selectivity, or functional activity of this compound at any of the glutamate receptor subtypes. Therefore, this guide will focus on a detailed comparison of well-established glutamate receptor ligands for which extensive experimental data is available, providing a framework for the potential evaluation of novel compounds like this compound.

Overview of Ionotropic Glutamate Receptors

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the brain.[1][2] They are broadly classified into three main subtypes based on their selective activation by specific agonists:

  • NMDA Receptors (N-methyl-D-aspartate) : Crucial for synaptic plasticity, learning, and memory.[3][4]

  • AMPA Receptors (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) : Responsible for the bulk of fast excitatory neurotransmission.[5]

  • Kainate Receptors : Play a more modulatory role in synaptic transmission and plasticity.[6][7]

Quantitative Comparison of Glutamate Receptor Ligands

The following tables summarize the binding affinities (Ki), and functional potencies (IC50/EC50) of common ligands for NMDA, AMPA, and Kainate receptors. This data is essential for comparing the potency and selectivity of different compounds.

NMDA Receptor Ligands
LigandReceptor SubtypeAssay TypeKi (nM)IC50 (nM)Reference
GlutamateNative NMDABinding58[8]
NMDARecombinantBinding280[9]
(S)-KetamineHuman GluN1/GluN2BBinding5,300[10]
(R)-KetamineHuman GluN1/GluN2BBinding3,100[10]
MemantineHuman GluN1/GluN2BBinding1,400[10]
Ro 25-6981Human GluN1/GluN2BBinding9[10]
AMPA and Kainate Receptor Ligands
LigandReceptor SubtypeAssay TypeKi (nM)IC50 (nM)Reference
GlutamateGluK1 (homomeric)Binding140-494[11]
KainateGluK1 (homomeric)Binding13-76[11]
AMPA-----
NBQXAMPA/KainateAntagonist--[12]
GYKI-52466AMPAAntagonist--[12]
BSF 91594GluK1 (homomeric)BindingPotent>100-fold selective[11]
BSF 111886GluK1 (homomeric)BindingPotent>100-fold selective[11]

Data for AMPA and some kainate receptor ligands are often presented qualitatively or in terms of antagonist activity, hence the absence of specific Ki or IC50 values in some cases.

Signaling Pathways of Ionotropic Glutamate Receptors

The activation of ionotropic glutamate receptors leads to the influx of cations, resulting in depolarization of the postsynaptic membrane and the initiation of downstream signaling cascades.

Ionotropic Glutamate Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Kainate_R Kainate Receptor Glutamate->Kainate_R NMDA_Agonist NMDA NMDA_Agonist->NMDA_R AMPA_Agonist AMPA AMPA_Agonist->AMPA_R Kainate_Agonist Kainate Kainate_Agonist->Kainate_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Ca²⁺ Na_Influx Na⁺ Influx AMPA_R->Na_Influx Na⁺ Kainate_R->Na_Influx Na⁺ Depolarization Depolarization Ca_Influx->Depolarization Signaling_Cascades Downstream Signaling (e.g., CaMKII, PKC, MAPK) Ca_Influx->Signaling_Cascades Na_Influx->Depolarization Depolarization->Signaling_Cascades LTP Synaptic Plasticity (LTP) Signaling_Cascades->LTP

Caption: Activation of iGluRs by agonists leads to ion influx and downstream signaling.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of ligand characterization. Below are detailed protocols for key assays used to evaluate glutamate receptor ligands.

Radioligand Binding Assay

This assay measures the affinity of a ligand for its receptor by competing with a radiolabeled ligand.

Radioligand Binding Assay Workflow start Start prep Prepare Membranes (e.g., from rat cortex) start->prep incubate Incubate Membranes with Radioligand (e.g., [³H]CGP 39653) and Test Compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (Calculate Ki from IC50) count->analyze end End analyze->end

Caption: Workflow for determining ligand binding affinity using a radioligand assay.

Protocol:

  • Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the pellet multiple times to remove endogenous glutamate. Resuspend the final pellet in assay buffer.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site) and varying concentrations of the unlabeled test compound.[8]

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand. Wash the filters rapidly with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique measures the ion flow through the receptor channel in response to ligand application, providing information on ligand efficacy and kinetics.

Protocol:

  • Cell Preparation: Use cultured neurons or cells expressing the glutamate receptor subtype of interest.

  • Recording: Obtain a whole-cell patch-clamp recording from a single cell. Hold the cell at a negative membrane potential (e.g., -70 mV).

  • Ligand Application: Rapidly apply the test ligand at various concentrations to the cell using a perfusion system.

  • Data Acquisition: Record the resulting ionic currents.

  • Data Analysis: Construct a dose-response curve by plotting the peak current amplitude against the ligand concentration. Fit the curve to determine the EC50 (the concentration that elicits a half-maximal response).

Calcium Imaging

This method is used to measure changes in intracellular calcium concentration following receptor activation, particularly for calcium-permeable receptors like NMDA receptors.

Calcium Imaging Workflow start Start load Load Cells with a Calcium-Sensitive Dye (e.g., Fura-2 AM) start->load stimulate Stimulate Cells with Test Ligand load->stimulate image Acquire Fluorescence Images at Different Wavelengths stimulate->image analyze Calculate Ratiometric Changes in Fluorescence to Determine [Ca²⁺]i image->analyze end End analyze->end

Caption: Workflow for measuring intracellular calcium changes upon receptor activation.

Protocol:

  • Cell Loading: Incubate cultured cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The AM ester allows the dye to cross the cell membrane.

  • Stimulation: Apply the test ligand to the cells.

  • Image Acquisition: Excite the dye at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2) and capture the fluorescence emission using a fluorescence microscope equipped with a camera.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.

Conclusion

While a direct comparison of this compound with other glutamate receptor ligands is currently limited by the lack of available data, this guide provides a comprehensive framework for such an evaluation. The presented quantitative data for established ligands, along with detailed experimental protocols and pathway diagrams, offer a valuable resource for researchers and drug development professionals. Future studies employing the described methodologies are necessary to elucidate the pharmacological profile of this compound and its potential as a modulator of glutamatergic neurotransmission.

References

A Comparative Analysis of H-DL-Glu(Ome)-OMe.HCl and Other Glutamate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of H-DL-Glu(Ome)-OMe.HCl and other key glutamate analogs. It includes a summary of their performance at various glutamate receptor subtypes, detailed experimental protocols for their characterization, and visualizations of relevant signaling pathways and experimental workflows.

This compound is a derivative of glutamic acid where both the alpha and gamma carboxylic acid groups are esterified with a methyl group. It is often used in research as a cell-permeant form of glutamate. While specific quantitative data on its direct interaction with glutamate receptor subtypes is not extensively documented in publicly available literature, it is generally considered to act as a weak antagonist at glutamate receptors. Its primary utility lies in studies where intracellular delivery of a glutamate-like molecule is desired, which can then be hydrolyzed by intracellular esterases to release glutamate or its monomethylated esters.

This guide will compare the known qualitative aspects of this compound with the well-documented quantitative performance of other critical glutamate analogs that act as agonists and antagonists at the major glutamate receptor subtypes: NMDA, AMPA, Kainate, and the metabotropic glutamate receptors (mGluRs).

Quantitative Comparison of Glutamate Analogs

The following tables summarize the binding affinities (Ki), inhibitory concentrations (IC50), and effective concentrations (EC50) of various glutamate analogs at different glutamate receptor subtypes. This data is crucial for selecting the appropriate tool compound for in vitro and in vivo studies.

Table 1: Ionotropic Glutamate Receptor Agonists and Antagonists

Compound Receptor Subtype Action Parameter Value (µM) Reference
L-Glutamate NMDA (NR1/NR2A)AgonistEC503.2[1]
NMDA (NR1/NR2B)AgonistEC504.9[1]
AMPAAgonistEC503.5 - 22[2]
NMDA NMDAAgonistEC50Varies by subunitN/A
AMPA AMPAAgonistEC5011 - 17[3]
Kainic Acid KainateAgonistEC50Varies by subunitN/A
AP5 (D-AP5) NMDAAntagonistKiVaries by subunitN/A
CNQX AMPA/KainateAntagonistKiVaries by subunitN/A
NBQX AMPA/KainateAntagonistpKi6.6N/A
MK-801 NMDAAntagonist (non-competitive)Ki0.0305[4]
Ifenprodil NMDA (NR2B selective)Antagonist (non-competitive)IC500.3[4]
This compound Glutamate ReceptorsAntagonist (presumed)-Not available-

Table 2: Metabotropic Glutamate Receptor Agonists and Antagonists

Compound Receptor Group Action Parameter Value (µM) Reference
L-Glutamate All mGluRsAgonistEC50Varies by subtypeN/A
(S)-3,5-DHPG Group IAgonistEC50Varies by subtype[5]
LY379268 Group IIAgonistEC50Varies by subtypeN/A
L-AP4 Group IIIAgonistEC50Varies by subtypeN/A
MPEP mGlu5Antagonist (NAM)IC50Varies by assay[6]
LY341495 Group IIAntagonistIC50Varies by subtypeN/A
This compound Glutamate ReceptorsAntagonist (presumed)-Not available-

Note: "N/A" indicates that while the compound is a well-known modulator, specific values were not found in the cited search results or vary widely depending on the specific receptor subunit composition and experimental conditions. Researchers should consult primary literature for detailed pharmacological data.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of glutamate analogs. Below are protocols for two key experimental techniques.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

a. Membrane Preparation:

  • Transfect HEK293 cells with the desired glutamate receptor subunit(s) (e.g., NR1/NR2A for NMDA receptors).

  • Culture the cells to a high density and harvest by scraping.

  • Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

b. Binding Assay:

  • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site) to each well.[7]

  • Add increasing concentrations of the unlabeled test compound (e.g., this compound or other glutamate analogs).

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional activity of a compound as an agonist or antagonist by recording the ion currents flowing through the receptor channels in a single cell.[8][9]

a. Cell Preparation:

  • Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing the glutamate receptor of interest on glass coverslips.

  • Place a coverslip in the recording chamber of an inverted microscope and perfuse with an external recording solution (e.g., artificial cerebrospinal fluid).

b. Recording:

  • Pull a glass micropipette with a fine tip (resistance of 3-7 MΩ) and fill it with an internal solution that mimics the intracellular ionic composition.

  • Under visual guidance, carefully approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing a whole-cell configuration. This allows electrical access to the entire cell.

  • Clamp the cell membrane at a specific holding potential (e.g., -70 mV) to record agonist-evoked currents.

c. Agonist/Antagonist Application:

  • To measure agonist activity (EC50), apply increasing concentrations of the test compound to the cell and record the resulting inward current.

  • To measure antagonist activity (IC50), co-apply a fixed concentration of a known agonist (e.g., glutamate) with increasing concentrations of the test compound and measure the inhibition of the agonist-evoked current.

  • For a compound like this compound, which may require intracellular hydrolysis, it can be included in the internal pipette solution to assess its effects on receptor activity after diffusing into the cell.

d. Data Analysis:

  • For agonists, plot the current amplitude against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

  • For antagonists, plot the percentage of inhibition of the agonist response against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for the characterization of glutamate analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Sourcing cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation synthesis Synthesis of this compound and other analogs binding Radioligand Binding Assays (Determine Ki) synthesis->binding Test Compound functional Whole-Cell Patch-Clamp (Determine EC50/IC50) synthesis->functional Test Compound binding->functional Binding affinity informs functional assay design biochemical Second Messenger Assays (e.g., Ca2+ imaging, IP3 accumulation) functional->biochemical Confirm functional activity pk_pd Pharmacokinetics & Pharmacodynamics biochemical->pk_pd Lead compound for in vivo studies behavioral Behavioral Models (e.g., cognition, seizure) pk_pd->behavioral Establish dose-response in vivo

Figure 1: General experimental workflow for the characterization of glutamate analogs.

ionotropic_signaling cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Signaling glutamate Glutamate nmda NMDA Receptor glutamate->nmda ampa AMPA Receptor glutamate->ampa kainate Kainate Receptor glutamate->kainate ca_influx_nmda Ca2+ Influx nmda->ca_influx_nmda na_influx Na+ Influx ampa->na_influx ca_influx_ampa_kainate Ca2+ Influx (some subtypes) ampa->ca_influx_ampa_kainate kainate->na_influx kainate->ca_influx_ampa_kainate depolarization Depolarization na_influx->depolarization second_messengers Second Messenger Cascades (e.g., CaMKII, PKC, Ras/MAPK) ca_influx_nmda->second_messengers depolarization->nmda Relieves Mg2+ block gene_expression Changes in Gene Expression second_messengers->gene_expression plasticity Synaptic Plasticity (LTP/LTD) gene_expression->plasticity

Figure 2: Signaling pathways of ionotropic glutamate receptors.

metabotropic_signaling cluster_group1 Group I mGluRs (mGlu1, mGlu5) cluster_group23 Group II (mGlu2, mGlu3) & III (mGlu4,6,7,8) mGluRs glutamate Glutamate group1 mGlu1/5 glutamate->group1 group23 mGlu2/3, mGlu4/6/7/8 glutamate->group23 gq Gq/11 group1->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc gi Gi/o group23->gi ac Adenylyl Cyclase gi->ac inhibits camp ↓ cAMP ac->camp pka ↓ PKA activity camp->pka

Figure 3: Signaling pathways of metabotropic glutamate receptors.

References

Efficacy Showdown: L-Glutamic Acid vs. H-DL-Glu(Ome)-OMe.HCl - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established biological efficacy of L-glutamic acid with the currently understood properties of its derivative, H-DL-Glu(Ome)-OMe.HCl. While L-glutamic acid is a cornerstone of neuroscience research due to its role as the primary excitatory neurotransmitter in the central nervous system, available data on this compound is limited to its chemical properties and its use as a laboratory reagent. To date, public-domain scientific literature lacks direct comparative studies on the biological efficacy of this compound against L-glutamic acid.

This guide will first delineate the known biological functions and established efficacy of L-glutamic acid, followed by a summary of the chemical characteristics of this compound. In light of the absence of direct comparative experimental data for this compound, we will present a hypothetical experimental protocol that could be employed to assess its potential biological activity relative to L-glutamic acid.

L-Glutamic Acid: The Principal Excitatory Neurotransmitter

L-glutamic acid, in its anionic form glutamate, is the most abundant excitatory neurotransmitter in the vertebrate nervous system.[1][2] It plays a critical role in a vast array of neural functions, including synaptic plasticity, which is fundamental for learning and memory.[1][2] L-glutamate exerts its effects by binding to and activating both ionotropic and metabotropic glutamate receptors on postsynaptic neurons.

Key Biological Functions of L-Glutamic Acid:
  • Neurotransmission: Acts as the primary signaling molecule at excitatory synapses.[1][3]

  • Synaptic Plasticity: Central to mechanisms of long-term potentiation (LTP) and long-term depression (LTD), which are cellular models of learning and memory.

  • Cognitive Function: Plays a vital role in learning, memory formation, and other higher-order cognitive processes.[1][2]

  • Metabolic Precursor: Serves as a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).

The signaling cascade initiated by L-glutamic acid binding to its receptors is complex and crucial for normal brain function. The diagram below illustrates a simplified overview of the canonical glutamate receptor signaling pathway.

Glutamate_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamine Glutamine Glutaminase Glutaminase Glutamine->Glutaminase Glutamate_pre L-Glutamic Acid Vesicle Synaptic Vesicle Glutamate_pre->Vesicle iGluR Ionotropic Receptors (NMDA, AMPA) Vesicle->iGluR Release mGluR Metabotropic Receptors (mGluRs) Vesicle->mGluR Release Glutaminase->Glutamate_pre cleft_space Ca_ion Ca²⁺ Influx iGluR->Ca_ion Signal_Transduction Signal Transduction Cascades mGluR->Signal_Transduction Ca_ion->Signal_Transduction Cellular_Response Cellular Response (e.g., LTP, LTD) Signal_Transduction->Cellular_Response

Caption: Simplified signaling pathway of L-glutamic acid.

This compound: A Chemical Derivative

This compound is a hydrochloride salt of the dimethyl ester of DL-glutamic acid. It is a racemic mixture, containing both the D and L enantiomers. Commercially, it is available as a white crystalline solid that is soluble in water.[4] Its primary application, as documented by chemical suppliers, is in organic synthesis, particularly as a building block in peptide chemistry.

There is a notable absence of published research investigating the biological activity or efficacy of this compound as a standalone compound. While some derivatives of glutamic acid are explored for pharmacological purposes, this specific dimethyl ester hydrochloride is predominantly characterized as a chemical intermediate.

Comparative Efficacy: An Evidence Gap

A direct comparison of the biological efficacy of this compound and L-glutamic acid is not possible based on currently available scientific literature. There are no published studies providing quantitative data on the interaction of this compound with glutamate receptors or its effects on neuronal activity.

Table 1: Summary of Known Properties

FeatureL-Glutamic AcidThis compound
Primary Role Excitatory NeurotransmitterChemical Reagent
Biological Activity HighNot documented
Receptor Binding Agonist at glutamate receptorsUnknown
Enantiomeric Form L-isomerDL-racemic mixture
Chemical Formula C₅H₉NO₄C₇H₁₄ClNO₄
Primary Use Biological research, food additivePeptide synthesis, organic chemistry

Hypothetical Experimental Protocol for Efficacy Comparison

To address the current knowledge gap, a series of experiments could be designed to compare the efficacy of this compound with that of L-glutamic acid. The following protocol outlines a potential approach, beginning with in vitro receptor binding assays and progressing to cellular functional assays.

Objective: To determine if this compound exhibits any agonist or antagonist activity at glutamate receptors and to compare its potency and efficacy to L-glutamic acid.
Radioligand Binding Assay
  • Principle: To assess the ability of this compound to displace a known radiolabeled ligand from glutamate receptors.

  • Methodology:

    • Prepare synaptic membrane fractions from rodent brain tissue (e.g., hippocampus or cortex).

    • Incubate the membrane preparations with a constant concentration of a radiolabeled glutamate receptor agonist (e.g., [³H]glutamate) or antagonist.

    • Add increasing concentrations of either unlabeled L-glutamic acid (as a positive control) or this compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Plot the percentage of specific binding against the log concentration of the competing ligand to determine the inhibition constant (Ki).

Electrophysiological Recordings in Primary Neuronal Cultures
  • Principle: To measure changes in neuronal electrical activity in response to the application of the test compounds.

  • Methodology:

    • Culture primary neurons (e.g., hippocampal or cortical neurons) on microelectrode arrays (MEAs) or use whole-cell patch-clamp techniques.

    • Establish a baseline recording of spontaneous neuronal firing.

    • Perfuse the cells with known concentrations of L-glutamic acid to elicit excitatory responses.

    • After a washout period, perfuse the cells with equivalent concentrations of this compound and record any changes in neuronal activity.

    • To test for antagonistic effects, co-apply this compound with L-glutamic acid.

    • Analyze the data for changes in firing rate, burst frequency, and postsynaptic currents.

Calcium Imaging in Cultured Neurons
  • Principle: To measure intracellular calcium influx, a key downstream event of ionotropic glutamate receptor activation.

  • Methodology:

    • Load cultured neurons with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).

    • Establish a baseline fluorescence reading.

    • Apply L-glutamic acid and measure the change in fluorescence, indicating an increase in intracellular calcium.

    • After washout, apply this compound at various concentrations and measure the fluorescent response.

    • Quantify the dose-response relationship for both compounds to determine their respective EC50 values (the concentration that elicits a half-maximal response).

The workflow for such a comparative study is depicted in the following diagram.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo / Cellular Assays cluster_data Data Analysis and Comparison Binding_Assay Radioligand Binding Assay (Determine Ki) Electrophysiology Electrophysiology (MEA / Patch-Clamp) (Measure neuronal response) Binding_Assay->Electrophysiology Calcium_Imaging Calcium Imaging (Determine EC50) Data_Analysis Analyze Dose-Response Curves Compare Ki, EC50, and functional effects Calcium_Imaging->Data_Analysis Electrophysiology->Calcium_Imaging Conclusion Draw Conclusion on Efficacy (Agonist, Antagonist, or Inactive) Data_Analysis->Conclusion start Start: Hypothesis Formulation start->Binding_Assay

Caption: Hypothetical workflow for comparing the efficacy of the two compounds.

Conclusion

While L-glutamic acid is a well-characterized and essential neurotransmitter, this compound remains largely uninvestigated in a biological context. The scientific community currently lacks the data necessary to make any claims about the efficacy of this compound in comparison to L-glutamic acid. The experimental protocols outlined above provide a roadmap for future research that could elucidate the potential biological roles of this and other glutamic acid derivatives. For now, researchers should continue to regard this compound as a chemical reagent for synthesis rather than a biologically active agent analogous to L-glutamic acid.

References

Review of H-DL-Glu(Ome)-OMe.HCl in Neuroscience: A Search for Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no peer-reviewed neuroscience research articles utilizing H-DL-Glu(Ome)-OMe.HCl were identified. This indicates that the compound is likely not a standard tool or subject of study in the field of neuroscience. The available information is primarily limited to chemical supplier listings and patents describing its synthesis, rather than its biological application.

While direct studies on this compound are absent, the broader search for related glutamate derivatives revealed several analogous compounds that have been instrumental in neuroscience research. These alternatives, such as L-glutamic acid diethyl ester (LGDE) and DL-α-aminoadipic acid (DLAA), have been used to probe the function of the glutamate system, which is the primary excitatory neurotransmitter system in the brain. Glutamate and its receptors are fundamental to processes like learning, memory, and synaptic plasticity.[1][2][3]

This review will, therefore, focus on providing a comparative guide to these more established glutamate analogs, offering insights into their mechanisms of action, experimental applications, and the types of data generated from their use. This will serve as a valuable resource for researchers interested in the pharmacological manipulation of the glutamate system.

Alternatives to this compound in Neuroscience Research

Two notable alternatives with documented use in neuroscience are L-glutamic acid diethyl ester (LGDE) and DL-α-aminoadipic acid (DLAA).

  • L-Glutamic Acid Diethyl Ester (LGDE): This compound has been utilized as a non-NMDA glutamate receptor antagonist.[4][5] Non-NMDA receptors, including AMPA and kainate receptors, are crucial for fast excitatory synaptic transmission. By blocking these receptors, researchers can investigate their specific roles in various neurological processes.

  • DL-α-Aminoadipic Acid (DLAA): DLAA has been characterized as an antagonist of postsynaptic responses to aspartate, another excitatory amino acid, with a less pronounced effect on glutamate responses.[6] It has also been identified as a gliotoxin, a substance toxic to glial cells, particularly astrocytes.[7] This property has been exploited to study the role of glia in neuronal function and pathology.[7][8]

Comparative Analysis of Glutamate Analogs

To provide a clear comparison, the following table summarizes the key features and experimental findings related to LGDE and DLAA.

FeatureL-Glutamic Acid Diethyl Ester (LGDE)DL-α-Aminoadipic Acid (DLAA)
Primary Mechanism Non-NMDA glutamate receptor antagonist[4][5]Aspartate receptor antagonist; Gliotoxin (astrocyte-specific)[6][7]
Selectivity Appears to have greater selectivity for non-NMDA receptors over NMDA receptors.Markedly antagonizes aspartate responses with less effect on glutamate.[6] Stereospecific uptake and toxicity in astrocytes (L-isomer).[7]
Reported Effects Slowed decision time in concept learning tasks in rats without affecting spatial learning.[4][5]Antagonizes postsynaptic aspartate responses in cultured spinal cord neurons.[6] L-α-aminoadipate can cause astrocyte pathology and negatively impact synaptic plasticity and memory.[8]
Common Applications Investigating the role of non-NMDA receptors in learning and memory.[4][5]Studying the function of astrocytes; Differentiating between aspartate and glutamate receptor-mediated effects.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols used in studies involving LGDE and DLAA.

Protocol 1: Evaluation of LGDE on Concept Learning in Rats
  • Objective: To assess the effect of the non-NMDA antagonist LGDE on the acquisition of concept learning.

  • Animal Model: Male rats.

  • Methodology:

    • A water maze is used for the concept learning task, where the location of a hidden platform changes daily.

    • Rats are administered varying doses of LGDE (e.g., 240 and 360 mg/kg) prior to the learning trials.

    • Control groups receive a saline injection.

    • The latency to find the platform and the number of quadrant entries are recorded over several days of training.

    • Data is analyzed to compare the learning curves and search strategies between the LGDE-treated and control groups.[4][5]

Protocol 2: Intracellular Recording of DLAA Effects on Spinal Cord Neurons
  • Objective: To determine the effect of DLAA on amino acid-induced postsynaptic responses.

  • Preparation: Dissociated cell culture of mouse spinal cord neurons.

  • Methodology:

    • Intracellular recordings are obtained from cultured spinal cord neurons using microelectrodes.

    • Amino acids such as aspartate, glutamate, GABA, and glycine are applied iontophoretically to elicit postsynaptic responses.

    • DLAA is introduced into the recording chamber, and the amino acid applications are repeated.

    • Changes in membrane potential and the amplitude of postsynaptic responses are measured and compared before and after DLAA application.[6]

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes can greatly enhance understanding.

G cluster_0 Glutamatergic Synapse Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Non_NMDA_R Non-NMDA Receptor Glutamate->Non_NMDA_R Presynaptic Presynaptic Terminal Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron Excitatory_Signal Excitatory Signal NMDA_R->Excitatory_Signal Non_NMDA_R->Excitatory_Signal LGDE LGDE LGDE->Non_NMDA_R

Caption: Mechanism of LGDE as a non-NMDA receptor antagonist.

G cluster_1 Astrocyte-Neuron Interaction Astrocyte Astrocyte Gliotoxicity Gliotoxicity Astrocyte->Gliotoxicity Neuron Neuron DLAA DLAA DLAA->Astrocyte Uptake Synaptic_Function Altered Synaptic Function Gliotoxicity->Synaptic_Function Impacts

Caption: The gliotoxic effect of DLAA on astrocytes.

References

A Comparative Analysis of the Neuroprotective Effects of Glutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The overactivation of glutamate receptors, leading to excitotoxicity, is a key pathological mechanism in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, derivatives of glutamic acid that modulate glutamatergic neurotransmission have emerged as promising neuroprotective agents. This guide provides a comparative analysis of the neuroprotective effects of three major classes of glutamic acid derivatives: NMDA receptor antagonists (represented by Memantine), AMPA receptor antagonists (represented by Perampanel and other non-competitive antagonists), and compounds with a mixed mechanism of action (represented by Riluzole).

While direct head-to-head comparative studies under identical experimental conditions are limited in the published literature, this guide synthesizes available preclinical data to offer an objective comparison of their neuroprotective efficacy. The quantitative data presented are compiled from various studies and should be interpreted with consideration of the different experimental models and conditions.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize quantitative data on the neuroprotective effects of Memantine, AMPA receptor antagonists, and Riluzole from in vivo and in vitro studies.

Table 1: In Vivo Neuroprotective Effects in Stroke Models

Compound/ClassAnimal ModelAdministration DetailsPrimary Outcome MeasureNeuroprotective EffectCitation(s)
Memantine Rat (MCAO)10 mg/kg IP, 15 min post-MCAOInfarct Volume ReductionSignificant reduction (p < 0.001)[1][2]
Rat (MCAO)30 mg/kg via nasogastric tubeIschemic Area ReductionSignificant reduction (p < 0.0001)[3][4]
MK-801 (NMDA Antagonist) Rat (MCAO)1 mg/kg IP, 15 min post-MCAOInfarct Volume ReductionSignificant reduction (p < 0.001)[1][2]
Perampanel (AMPA Antagonist) Rat (Pial Vessel Disruption)3 mg/kg IP, daily for 3 days post-injuryHippocampal Cell DeathSufficient to prevent cell death[5][6]
GYKI 52466 (AMPA Antagonist) Rat (AMPA-induced striatal lesion)75 mg/kg IP, pre- and post-lesionNeuronal Damage (ChAT activity)Prevented neuronal damage[3]
NBQX (AMPA Antagonist) Rat (permanent MCAO)30 mg/kg IP, post-ischemiaInfarct Volume187±43 mm³ (control) vs. 89±26 mm³ (treated)[7]
Riluzole N/AN/AN/AData from direct comparative MCAO studies with quantitative infarct volume for Riluzole were not prominently available in the searched literature.

MCAO: Middle Cerebral Artery Occlusion; IP: Intraperitoneal; ChAT: Choline Acetyltransferase.

Table 2: In Vitro Neuroprotective Effects

Compound/ClassCell ModelInsultOutcome MeasureNeuroprotective EffectCitation(s)
Memantine Primary Cortical NeuronsGlutamate-Induced ExcitotoxicityNeuronal ActivityCompletely prevented loss of synchronization when co-administered with glutamate.[8]
Primary Cortical NeuronsGlutamate-Induced ExcitotoxicityCell ViabilityProtection of ~37%[9]
Cerebellar Granule CellsMPP+ ToxicityCell ViabilityEffective at low concentrations[10][11][12]
Perampanel (AMPA Antagonist) Co-culture (Neurons, Astrocytes, Endothelial cells)Traumatic and Glutamate InjuryLDH Release & ApoptosisAttenuated LDH release and reduced apoptosis.[13]
Cultured Rat Cortical NeuronsAMPA-induced Calcium InfluxCalcium InfluxIC50 of 93 nM[2][14]
Riluzole Primary Motor Cortex NeuronsALS Patient CSFCell ViabilityAntagonized the neuroprotection of memantine, minocycline, and lithium. Riluzole alone showed some toxicity at 3-30 µM.[15][16]

MPP+: 1-methyl-4-phenylpyridinium; LDH: Lactate Dehydrogenase; ALS: Amyotrophic Lateral Sclerosis; CSF: Cerebrospinal Fluid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of these neuroprotective agents.

Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This in vitro assay is fundamental for assessing the neuroprotective potential of compounds against glutamate-induced neuronal death.[9][17][18][19]

1. Cell Culture:

  • Primary cortical neurons are harvested from embryonic day 18 (E18) rat or mouse embryos.
  • The cortical tissue is dissociated and the cells are plated on poly-L-lysine coated plates or coverslips.
  • Neurons are maintained in a suitable culture medium (e.g., Neurobasal medium supplemented with B27) for 10-14 days to allow for maturation and synapse formation.[20]

2. Compound Treatment and Glutamate Insult:

  • The test compound (e.g., Memantine, Perampanel, or Riluzole) is added to the culture medium at various concentrations and incubated for a predetermined period (e.g., 1-24 hours) before the glutamate challenge.
  • A neurotoxic concentration of L-glutamic acid (e.g., 100-250 µM) is then added to the cultures.[9]
  • The cells are incubated with glutamate for a specific duration (e.g., 6-24 hours).

3. Assessment of Neuroprotection:

  • Cell Viability Assays: Neuronal viability is quantified using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by counting the number of surviving neurons (e.g., after staining with a live-cell dye like calcein-AM).
  • LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage and cell death, is measured.
  • Fluorescent Imaging: Changes in mitochondrial membrane potential can be monitored using fluorescent dyes like Rhodamine-123 to assess early stages of cell injury.[18]

Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used in vivo model of focal cerebral ischemia that mimics human stroke.

1. Animal Preparation:

  • Adult male Sprague-Dawley rats are anesthetized.
  • The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed.

2. Occlusion Procedure:

  • A nylon monofilament with a blunted tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).
  • The filament is left in place for a specific duration to induce ischemia (e.g., 2 hours for transient MCAO) and then withdrawn to allow for reperfusion.

3. Drug Administration:

  • The neuroprotective agent is administered at a specified time relative to the onset of MCAO (e.g., 15 minutes post-occlusion).[1][2]

4. Evaluation of Neuroprotection:

  • Neurological Deficit Scoring: Neurological function is assessed at various time points after MCAO using a standardized scoring system.
  • Infarct Volume Measurement: After a set period (e.g., 24 or 72 hours), the animals are euthanized, and their brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.[3][4]

Oxygen-Glucose Deprivation (OGD) in Cell Culture

OGD is an in vitro model that simulates the ischemic conditions of stroke by depriving cells of oxygen and glucose.

1. Cell Culture:

  • Primary neuronal cultures or organotypic hippocampal slice cultures are prepared and maintained as described previously.

2. OGD Procedure:

  • The culture medium is replaced with a glucose-free medium.
  • The cultures are then placed in a hypoxic chamber with a deoxygenated atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 30-90 minutes).

3. Reoxygenation and Treatment:

  • Following OGD, the cultures are returned to a normoxic environment with standard glucose-containing medium.
  • The test compounds can be applied before, during, or after the OGD period to assess their neuroprotective effects.

4. Assessment of Cell Death:

  • Cell death is quantified using methods such as propidium iodide (PI) staining (which labels dead cells) or LDH release assays at various time points after reoxygenation.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these glutamic acid derivatives are mediated through distinct signaling pathways.

Memantine: NMDA Receptor Antagonism

Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its neuroprotective action stems from its ability to preferentially block the excessive Ca2+ influx through pathologically over-activated NMDA receptors, while sparing normal synaptic transmission.[21][22] This voltage-dependent blockade helps to mitigate the downstream excitotoxic cascade.

memantine_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Excess_Glutamate Excessive Glutamate Glutamate_Vesicle->Excess_Glutamate Release NMDA_R NMDA Receptor Ca_Channel Ca²⁺ Channel (blocked) NMDA_R->Ca_Channel Opens Ca_Influx Excessive Ca²⁺ Influx Downstream Downstream Excitotoxicity Ca_Influx->Downstream Activates Excess_Glutamate->NMDA_R Binds Memantine Memantine Memantine->Ca_Channel Blocks

Memantine's blockade of the NMDA receptor ion channel.
AMPA Receptor Antagonists (e.g., Perampanel)

Non-competitive AMPA receptor antagonists like Perampanel allosterically inhibit the receptor, preventing the influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, Ca2+.[23][24] This action reduces the initial rapid depolarization of the postsynaptic membrane, which in turn can prevent the subsequent activation of voltage-dependent calcium channels and NMDA receptors. Downstream effects include the inhibition of stress-activated protein kinases like JNK.[25]

ampa_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Excess_Glutamate Excessive Glutamate Glutamate_Vesicle->Excess_Glutamate Release AMPA_R AMPA Receptor Ion_Channel Na⁺/Ca²⁺ Channel (blocked) AMPA_R->Ion_Channel Opens Ion_Influx Na⁺/Ca²⁺ Influx Depolarization Depolarization Ion_Influx->Depolarization Leads to JNK_Activation JNK Pathway Activation Ion_Influx->JNK_Activation Activates Excess_Glutamate->AMPA_R Binds Perampanel Perampanel Perampanel->AMPA_R Inhibits

Perampanel's non-competitive antagonism of the AMPA receptor.
Riluzole: A Mixed-Mechanism of Action

Riluzole exhibits a more complex neuroprotective profile. It is thought to act presynaptically to inhibit glutamate release by blocking voltage-gated sodium channels.[25][26] It may also enhance glutamate uptake by astrocytes and have some postsynaptic effects by non-competitively blocking NMDA receptors.[7][27][28]

riluzole_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal VGSC Voltage-Gated Na⁺ Channel Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Triggers Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Fusion & Release NMDA_R NMDA Receptor Action_Potential Action Potential Action_Potential->VGSC Activates Glutamate_Release->NMDA_R Activates Riluzole Riluzole Riluzole->VGSC Inhibits Riluzole->NMDA_R Inhibits (postsynaptic)

Riluzole's dual mechanism of action.

Conclusion

Memantine, AMPA receptor antagonists, and Riluzole all demonstrate neuroprotective properties by modulating the glutamatergic system, albeit through different mechanisms. Memantine offers a use-dependent blockade of NMDA receptors, making it effective under excitotoxic conditions with a favorable side-effect profile. AMPA receptor antagonists act on the initial phase of fast excitatory neurotransmission, showing robust neuroprotection in preclinical models. Riluzole's multifaceted mechanism, targeting both presynaptic glutamate release and postsynaptic receptors, provides a broader spectrum of action.

The choice of a particular agent for therapeutic development may depend on the specific pathophysiology of the neurological disorder being targeted. The lack of direct comparative efficacy studies underscores a critical gap in the field. Future research should focus on head-to-head comparisons of these promising neuroprotective agents in standardized preclinical models to better inform clinical trial design and ultimately, to provide more effective treatments for patients suffering from glutamate-mediated neurotoxicity.

References

Navigating Glutamate System Research: A Comparative Guide to H-DL-Glu(Ome)-OMe.HCl and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of glutamatergic neurotransmission, the choice of chemical tools is paramount. This guide provides a comparative analysis of H-DL-Glu(Ome)-OMe.HCl, a synthetic derivative of glutamic acid, and discusses its potential applications, inherent limitations, and the landscape of alternative compounds. Due to a notable absence of this compound in peer-reviewed research, this guide draws inferences based on its chemical structure and provides a broader context of research on similar glutamate analogs.

Understanding this compound: A Structural Perspective

This compound is the hydrochloride salt of the dimethyl ester of DL-glutamic acid. Its key structural features—a racemic mixture (DL) and methyl-esterified carboxyl groups—significantly influence its likely biological activity and, consequently, the reproducibility and limitations of research involving it.

The primary utility of such a compound would theoretically be as a research tool to probe the glutamate system. However, the lack of published studies utilizing this compound suggests that its practical application in neuroscience or drug discovery is limited. This is likely due to the availability of more specific and well-characterized alternatives.

Reproducibility and Limitations: An Evidence-Based Assessment

A comprehensive search of scientific literature reveals a significant gap in experimental data regarding the use of this compound. While some patents describe its synthesis with high reproducibility, this does not extend to its application in biological research. The limitations discussed below are therefore inferred from its chemical structure and the general principles of glutamate receptor pharmacology.

Key Limitations:
  • Lack of Stereospecificity: As a racemic mixture of D- and L-isomers, this compound is inherently non-specific. Glutamate receptors and transporters are highly stereoselective, primarily recognizing the L-enantiomer of glutamate. The presence of the D-isomer can lead to unpredictable off-target effects or competitive inhibition, confounding experimental results and severely limiting the reproducibility of any observed effects.

  • Ester Moiety and Hydrolysis: The methyl ester groups render the molecule inactive at glutamate receptors until hydrolyzed by endogenous esterases to release the active glutamate analog. The rate and extent of this hydrolysis can vary significantly between different experimental systems (e.g., cell cultures, tissue preparations, in vivo models), introducing a major source of variability and making it difficult to control the precise concentration of the active compound at the target site.

A Comparative Look: Alternatives to this compound

Given the significant limitations of this compound, researchers have a wide array of well-characterized and specific glutamate analogs at their disposal. The choice of alternative depends on the specific research question and the targeted component of the glutamate system.

CompoundTarget(s)Key AdvantagesCommon Research Applications
L-Glutamic Acid All glutamate receptors (non-selective agonist)Endogenous ligand, well-characterizedBaseline studies of glutamate signaling, excitotoxicity models
NMDA Selective agonist for NMDA receptorsHigh selectivity for the NMDA receptor subtypeStudies of NMDA receptor function, synaptic plasticity, excitotoxicity
AMPA Selective agonist for AMPA receptorsHigh selectivity for the AMPA receptor subtypeInvestigations of fast excitatory neurotransmission, synaptic plasticity
Kainic Acid Potent agonist for AMPA and kainate receptorsInduces excitotoxic lesions, potent convulsantSeizure models, studies of excitotoxicity-induced neuronal death
L-AP4 Agonist for group III metabotropic glutamate receptors (mGluRs)Selectivity for a specific group of mGluRsResearch on the modulatory roles of mGluRs in synaptic transmission
(S)-MCPG Broad-spectrum antagonist for group I and II mGluRsUseful for blocking a wide range of mGluR activityElucidating the overall contribution of mGluRs to physiological processes

Experimental Protocols: General Methodologies for Studying Glutamate Analogs

While specific protocols for this compound are unavailable, the following represent standard methodologies for characterizing the effects of glutamate analogs on cellular and synaptic function. These protocols would need to be adapted and extensively validated for any novel compound.

Receptor Binding Assays

This protocol outlines a general procedure to determine the binding affinity of a compound to glutamate receptors expressed in cell membranes.

cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_analysis Analysis prep1 Homogenize tissue or cells expressing glutamate receptors prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend membranes in assay buffer prep2->prep3 bind1 Incubate membranes with radiolabeled glutamate ligand (e.g., [3H]glutamate) prep3->bind1 Membranes bind2 Add increasing concentrations of test compound (e.g., this compound) bind1->bind2 bind3 Incubate to reach binding equilibrium bind2->bind3 ana1 Separate bound from free radioligand by rapid filtration bind3->ana1 Reaction Mixture ana2 Quantify radioactivity on filters using liquid scintillation counting ana1->ana2 ana3 Perform non-linear regression analysis to determine Ki or IC50 ana2->ana3

Figure 1. Workflow for a competitive glutamate receptor binding assay.

In Vitro Electrophysiology (Patch-Clamp Recording)

This workflow describes how to assess the functional effects of a glutamate analog on neuronal activity.

cluster_setup Experimental Setup cluster_application Compound Application cluster_analysis Data Analysis setup1 Prepare brain slices or cultured neurons setup2 Establish whole-cell patch-clamp configuration setup1->setup2 setup3 Record baseline synaptic activity or glutamate-evoked currents setup2->setup3 app1 Bath apply or locally perfuse the test compound setup3->app1 app2 Record changes in synaptic transmission or holding current app1->app2 ana1 Measure changes in amplitude, frequency, and kinetics of synaptic currents app2->ana1 ana2 Construct dose-response curves to determine EC50 or IC50 ana1->ana2

Figure 2. General workflow for patch-clamp electrophysiology experiments.

Conclusion and Recommendations

Researchers are strongly advised to select from the wide range of well-characterized, stereospecific, and receptor-selective glutamate analogs. The use of these established pharmacological tools, coupled with rigorous experimental design and appropriate controls, is essential for advancing our understanding of glutamate's role in health and disease and for the successful development of novel therapeutics. When venturing into the use of novel compounds, a thorough pharmacological characterization, including binding assays and functional assessments as outlined above, is a critical first step to ensure the validity and reproducibility of future research.

Unveiling the Binding Specificity of H-DL-Glu(Ome)-OMe.HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-DL-Glu(Ome)-OMe.HCl, a dimethyl ester derivative of DL-glutamic acid, presents a chemical structure suggestive of interaction with glutamate receptors, key players in excitatory neurotransmission. While literature indicates that Dimethyl DL-glutamate can act as an antagonist in glutamate-mediated neurosignaling, a comprehensive public dataset quantifying its binding affinity and specificity across the diverse family of glutamate receptors remains to be established. This guide provides a framework for researchers to experimentally determine the binding profile of this compound and compares its potential interactions with those of known glutamate receptor antagonists.

Comparative Overview of Glutamate Receptor Antagonists

To understand the potential binding profile of this compound, it is essential to compare it against established antagonists for the primary glutamate receptor subtypes. The following table summarizes these receptors and their selective antagonists, providing a benchmark for specificity studies. The binding affinities for this compound are yet to be determined and are denoted as "To Be Determined."

Receptor SubtypeKnown Selective AntagonistsReported Binding Affinity (Ki or IC50)This compound Binding Affinity
NMDA Receptor AP5 (2-Amino-5-phosphonovaleric acid)0.4 - 5 µMTo Be Determined
CGS 1975530 - 100 nMTo Be Determined
MK-801 (Dizocilpine)3 - 30 nM (non-competitive)To Be Determined
AMPA Receptor NBQX10 - 100 nMTo Be Determined
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione)0.2 - 2 µMTo Be Determined
Kainate Receptor UBP31050 - 200 nM (GluK1 selective)To Be Determined
ACET~1 µM (GluK1 selective)To Be Determined
Metabotropic Receptors (mGluRs)
Group I (mGluR1, mGluR5)MPEP (mGluR5 selective)1 - 30 nMTo Be Determined
LY367385 (mGluR1 selective)5 - 50 µMTo Be Determined
Group II (mGluR2, mGluR3)LY3414951 - 20 nMTo Be Determined
Group III (mGluR4,6,7,8)MAP41 - 10 µMTo Be Determined

Experimental Protocols for Determining Binding Specificity

To ascertain the binding characteristics of this compound, two primary experimental approaches are recommended: competitive radioligand binding assays and electrophysiological recordings.

Competitive Radioligand Binding Assay

This method quantifies the ability of a test compound to displace a radiolabeled ligand that has a known high affinity and specificity for a particular receptor subtype.

Objective: To determine the inhibitory constant (Ki) of this compound for each glutamate receptor subtype.

Materials:

  • Membrane preparations from cells expressing a specific glutamate receptor subtype (e.g., HEK293 cells transfected with NMDA, AMPA, or kainate receptor subunits).

  • Radiolabeled ligands specific for each receptor subtype (e.g., [³H]-CGP 39653 for NMDA receptors, [³H]-AMPA for AMPA receptors, [³H]-kainate for kainate receptors).

  • This compound.

  • Known selective antagonists for control experiments.

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound (or a known antagonist for the standard curve).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Voltage-Clamp Electrophysiology

This technique directly measures the functional effect of a compound on the ion channel activity of a receptor in response to its agonist.

Objective: To determine if this compound acts as an antagonist and to quantify its potency (IC50) in blocking agonist-induced currents.

Materials:

  • Cells expressing the glutamate receptor subtype of interest (e.g., Xenopus oocytes or mammalian cell lines).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Extracellular and intracellular recording solutions.

  • Glutamate or a specific agonist (e.g., NMDA, AMPA).

  • This compound.

  • Known selective antagonists for control.

Procedure:

  • Cell Preparation: Culture cells expressing the target receptor on coverslips.

  • Patching: Form a high-resistance seal (giga-seal) between a glass micropipette filled with intracellular solution and the cell membrane. Then, rupture the patch of membrane under the pipette to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).

  • Agonist Application: Apply a known concentration of the specific agonist to the cell to evoke an inward current through the receptor's ion channel.

  • Antagonist Application: Co-apply the agonist with varying concentrations of this compound and record the resulting current.

  • Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition of the current against the concentration of the compound to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and biological contexts, the following diagrams illustrate a typical workflow for determining binding specificity and the general signaling pathway of ionotropic glutamate receptors.

Experimental_Workflow cluster_preparation Preparation cluster_assays Binding Assays cluster_data Data Analysis cluster_conclusion Conclusion Compound This compound BindingAssay Competitive Radioligand Binding Assay Compound->BindingAssay Electro Whole-Cell Electrophysiology Compound->Electro Receptor Glutamate Receptor Subtype (e.g., NMDA, AMPA) Receptor->BindingAssay Receptor->Electro IC50 Determine IC50 BindingAssay->IC50 Potency Determine Potency Electro->Potency Ki Calculate Ki IC50->Ki Specificity Confirm Binding Specificity and Potency Ki->Specificity Potency->Specificity Ionotropic_Glutamate_Receptor_Signaling Glutamate Glutamate (Agonist) Receptor Ionotropic Glutamate Receptor (e.g., NMDA, AMPA) Glutamate->Receptor Binds and Activates Antagonist This compound (Putative Antagonist) Antagonist->Receptor Binds and Blocks Channel Ion Channel Receptor->Channel Opens IonFlux Cation Influx (Na+, Ca2+) Channel->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization Response Cellular Response (e.g., Action Potential) Depolarization->Response

A Comparative Guide for Researchers: H-DL-Glu(Ome)-OMe.HCl versus trans-ACPD as a Research Tool in Glutamatergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricacies of glutamatergic neurotransmission, the selection of appropriate chemical tools is paramount. This guide provides a detailed comparison of two commercially available compounds: H-DL-Glu(Ome)-OMe.HCl and trans-ACPD. The objective is to furnish an evidence-based evaluation of their utility as research tools for studying glutamate receptors, thereby enabling informed decisions in experimental design.

Executive Summary

This guide establishes that trans-ACPD is a well-characterized and extensively documented agonist of metabotropic glutamate receptors (mGluRs), making it a reliable and valuable tool for investigating mGluR function. In stark contrast, This compound is a glutamic acid derivative for which there is a notable absence of published pharmacological data in the context of glutamate receptor research. Its primary utility appears to be as a synthetic building block in medicinal chemistry rather than as a direct pharmacological probe. Therefore, for studies aimed at modulating and understanding mGluR signaling, trans-ACPD is the unequivocally superior and validated choice.

Introduction to the Compounds

This compound , also known as DL-Glutamic acid dimethyl ester hydrochloride, is a derivative of the non-essential amino acid, glutamic acid.[1][2][3] Structurally, it is the dimethyl ester of glutamic acid. While available from numerous chemical suppliers, its role as a direct modulator of glutamate receptors is not established in the scientific literature.

trans-ACPD (trans-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid) is a conformationally restricted analog of glutamate. It is widely recognized as a selective agonist for metabotropic glutamate receptors (mGluRs), with activity at both Group I and Group II mGluRs.[4] Its effects on neuronal activity and intracellular signaling have been extensively characterized in a multitude of studies.

Mechanism of Action and Receptor Binding Profile

A critical aspect of a research tool's utility is its well-defined interaction with its biological target. In this regard, trans-ACPD has a robust and well-documented profile, whereas this compound does not.

This compound

There is no publicly available data on the mechanism of action or receptor binding profile of this compound with respect to glutamate receptors or any other neuronal target. Searches of scientific literature and pharmacological databases do not yield any studies characterizing its activity as a receptor agonist, antagonist, or modulator.

trans-ACPD

trans-ACPD is a non-selective agonist of Group I and Group II metabotropic glutamate receptors. These receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[5]

  • Group I mGluRs (mGluR1 and mGluR5): Activation of these receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5][6]

  • Group II mGluRs (mGluR2 and mGluR3): Activation of these receptors is generally coupled to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]

The activation of these pathways by trans-ACPD has been shown to have diverse effects on neuronal function, including modulation of ion channel activity, neurotransmitter release, and synaptic plasticity.[4][7][8]

Quantitative Data Comparison

The following table summarizes the available quantitative data for trans-ACPD. No comparable data is available for this compound.

ParameterThis compoundtrans-ACPDReference(s)
Molecular Weight 211.64 g/mol 173.17 g/mol [1]
Target(s) Not ReportedGroup I & II mGluRs[4]
EC50 (mGluR1) Not Reported~30 µM
EC50 (mGluR2) Not Reported~10 µM
EC50 (mGluR5) Not Reported~60 µM
Binding Affinity (Ki) Not ReportedVaries by receptor subtype

Note: EC50 values for trans-ACPD can vary between studies and experimental systems. The values presented are approximations based on available literature.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding the application of these compounds.

Signaling Pathway of trans-ACPD

The following diagram illustrates the primary signaling cascades initiated by the activation of Group I and Group II mGluRs by trans-ACPD.

trans_ACPD_Signaling trans_ACPD trans-ACPD mGluR_I Group I mGluRs (mGluR1/5) trans_ACPD->mGluR_I mGluR_II Group II mGluRs (mGluR2/3) trans_ACPD->mGluR_II Gq_11 Gq/11 mGluR_I->Gq_11 Gi_o Gi/o mGluR_II->Gi_o PLC Phospholipase C (PLC) Gq_11->PLC activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation cAMP ↓ cAMP ATP->cAMP

Caption: Signaling pathways activated by trans-ACPD via Group I and Group II mGluRs.

Experimental Workflow: Electrophysiology in Hippocampal Slices

This diagram outlines a typical workflow for assessing the effect of trans-ACPD on synaptic transmission in acute hippocampal brain slices.

Electrophysiology_Workflow prep Acute Hippocampal Slice Preparation recovery Slice Recovery (ACSF at 32-34°C) prep->recovery recording Transfer to Recording Chamber (Continuous ACSF perfusion) recovery->recording baseline Baseline Recording (e.g., fEPSPs in CA1) recording->baseline application Bath Application of trans-ACPD baseline->application effect Record Effect on Synaptic Transmission application->effect washout Washout with ACSF effect->washout analysis Data Analysis effect->analysis washout->effect Reversibility

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling H-DL-Glu(Ome)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety protocols and logistical plans for the handling and disposal of H-DL-Glu(Ome)-OMe.HCl. Given the limited and partially contradictory safety data available, a cautious approach is paramount to ensure personnel safety and environmental protection.

Hazard Summary

This compound is a derivative of the amino acid glutamic acid. While comprehensive hazard data is not consistently reported, available information suggests that this compound should be handled as a hazardous substance. One safety data sheet (SDS) for the D-isomer indicates it may be harmful if swallowed, in contact with skin, or inhaled[1]. Another SDS for the L-isomer suggests it may cause skin and eye irritation[2]. Therefore, it is crucial to employ appropriate personal protective equipment (PPE) and adhere to strict safety procedures.

Quantitative Data
PropertyValueReference
Molecular FormulaC₇H₁₄ClNO₄[3]
Molecular Weight211.64 g/mol [3]
Melting Point143 °C[4]
Storage Temperature4°C[3]
Hazard Statements (D-isomer)H240, H302, H312, H332[1]
Hazard Statements (L-isomer)H302, H315, H319, H335[2]

Operational Plan

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area within the laboratory for the exclusive handling of this compound to prevent cross-contamination.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical splash goggles are required.
Face ShieldA face shield must be worn over safety goggles during procedures with a high risk of splashing.
Hand GlovesChemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use.
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is mandatory to protect skin and clothing.
Respiratory RespiratorIf there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator is necessary.
Hygiene Practices
  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Remove contaminated clothing and PPE immediately and decontaminate or dispose of it as hazardous waste.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Solid Waste
  • Contaminated Materials: All solid materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Compound: Unwanted or expired solid this compound should be disposed of in its original container or a compatible, sealed, and labeled hazardous waste container.

Liquid Waste
  • Aqueous Solutions: All aqueous solutions containing this compound must be collected in a dedicated, sealed, and labeled hazardous waste container. Do not dispose of these solutions down the drain.

  • Organic Solvent Solutions: Solutions of this compound in organic solvents should be collected in a separate, appropriately labeled hazardous waste container for organic waste.

Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

Experimental Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste decontaminate->dispose_solid doff_ppe Doff PPE dispose_solid->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-DL-Glu(Ome)-OMe.HCl
Reactant of Route 2
Reactant of Route 2
H-DL-Glu(Ome)-OMe.HCl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。